molecular formula C9H17NO2 B1462693 1-(3-Hydroxypiperidin-1-yl)butan-1-one CAS No. 1154909-81-5

1-(3-Hydroxypiperidin-1-yl)butan-1-one

Cat. No.: B1462693
CAS No.: 1154909-81-5
M. Wt: 171.24 g/mol
InChI Key: PWILPNCTLCFDEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxypiperidin-1-yl)butan-1-one is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . Its structure features a piperidine ring with a hydroxy substituent at the 3-position and a butan-1-one group attached to the nitrogen atom . The compound is identified by the CAS Registry Number 1154909-81-5 . This substance is intended for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use. Researchers can find detailed product and safety information before ordering. The SMILES code for the compound is OC1CN(C(CCC)=O)CCC1, and its InChIKey is PWILPNCTLCFDEA-UHFFFAOYSA-N . Key physical and chemical properties include a topological polar surface area of 40.5 Ų and a computed XLogP value of 0.4 . The compound is available from multiple suppliers in various quantities for research applications .

Properties

CAS No.

1154909-81-5

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

1-(3-hydroxypiperidin-1-yl)butan-1-one

InChI

InChI=1S/C9H17NO2/c1-2-4-9(12)10-6-3-5-8(11)7-10/h8,11H,2-7H2,1H3

InChI Key

PWILPNCTLCFDEA-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCCC(C1)O

Canonical SMILES

CCCC(=O)N1CCCC(C1)O

Origin of Product

United States

Foundational & Exploratory

Synthesis of 1-(3-Hydroxypiperidin-1-yl)butan-1-one via butanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-(3-Hydroxypiperidin-1-yl)butan-1-one via Butanoyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of 1-(3-hydroxypiperidin-1-yl)butan-1-one, a representative N-acylated piperidine derivative. The core of this synthesis is the highly efficient and robust nucleophilic acyl substitution reaction between 3-hydroxypiperidine and butanoyl chloride. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol designed for reproducibility, and outline the necessary purification and analytical characterization techniques required to validate the final product. This document is structured to serve as a practical and authoritative resource, blending theoretical principles with actionable laboratory procedures.

Theoretical Framework and Mechanistic Insights

The formation of 1-(3-hydroxypiperidin-1-yl)butan-1-one is a classic example of amide bond formation via nucleophilic acyl substitution. This class of reaction is fundamental in organic and medicinal chemistry, forming the backbone of countless pharmaceuticals and bioactive molecules.[1]

Reactant Analysis and Chemoselectivity
  • 3-Hydroxypiperidine (Nucleophile): This starting material possesses two nucleophilic centers: a secondary amine (the piperidine nitrogen) and a secondary alcohol (the hydroxyl group). In the context of acylation with a highly reactive electrophile like butanoyl chloride, the nitrogen atom is overwhelmingly the more reactive nucleophile. This is due to the greater basicity and availability of the nitrogen's lone pair of electrons compared to the oxygen's. This inherent reactivity difference allows for excellent chemoselectivity, with the reaction proceeding almost exclusively at the nitrogen to form the desired N-acyl product.

  • Butanoyl Chloride (Electrophile): As an acyl chloride, butanoyl chloride is a highly activated carboxylic acid derivative. The carbonyl carbon is rendered strongly electrophilic by the inductive electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. Furthermore, the chloride ion is an excellent leaving group, which greatly facilitates the substitution reaction.[2]

The Reaction Mechanism: Nucleophilic Addition-Elimination

The reaction proceeds through a well-established two-step addition-elimination mechanism.[3][4]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of 3-hydroxypiperidine attacks the electrophilic carbonyl carbon of butanoyl chloride. This breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion is expelled as the leaving group.

  • Deprotonation: The immediate product is a protonated amide (an ammonium salt). A base, typically a second equivalent of the starting amine or an added non-nucleophilic base like triethylamine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[5] This final deprotonation step yields the neutral amide product, 1-(3-hydroxypiperidin-1-yl)butan-1-one.

The following diagram illustrates the mechanistic pathway.

Caption: Mechanism of N-acylation via nucleophilic addition-elimination.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system, where successful completion of each stage provides confidence for proceeding to the next. Adherence to safety protocols is paramount.

Materials and Reagents
Chemical NameCAS NumberMolecular Weight ( g/mol )Hazard Information
3-Hydroxypiperidine6859-99-0101.15Corrosive, skin/eye irritant.[6]
Butanoyl chloride141-75-3106.55Flammable, corrosive, lachrymator, reacts violently with water.[6]
Triethylamine (TEA)121-44-8101.19Flammable, corrosive, toxic upon inhalation.
Dichloromethane (DCM)75-09-284.93Volatile, suspected carcinogen.
Hydrochloric acid (1M aq.)7647-01-036.46Corrosive.
Sodium bicarbonate (sat. aq.)144-55-884.01Mild irritant.
Sodium chloride (brine, sat. aq.)7647-14-558.44Non-hazardous.
Anhydrous Magnesium Sulfate7487-88-9120.37Non-hazardous.
Mandatory Safety Precautions
  • Fume Hood: All manipulations involving butanoyl chloride, triethylamine, and dichloromethane must be performed in a certified, well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, nitrile gloves, and chemical splash goggles at all times.[7]

  • Inert Atmosphere: Butanoyl chloride is moisture-sensitive. While not strictly required for this reaction's success on a small scale, using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is good practice to ensure high yields.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[6]

Step-by-Step Synthesis Workflow
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypiperidine (1.00 g, 9.89 mmol).

    • Dissolve it in 20 mL of anhydrous dichloromethane (DCM).

    • Add triethylamine (1.5 mL, 10.88 mmol, 1.1 eq.). The base is essential to neutralize the HCl byproduct.[5]

    • Place the flask in an ice-water bath and stir for 10 minutes to cool the solution to 0 °C. Causality: This exothermic reaction is cooled to prevent potential side reactions and ensure controlled addition.

  • Addition of Electrophile:

    • In a separate dry vial, dissolve butanoyl chloride (1.03 mL, 9.89 mmol, 1.0 eq.) in 5 mL of anhydrous DCM.

    • Using a dropping funnel or syringe, add the butanoyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the internal temperature below 5 °C.

    • A white precipitate (triethylamine hydrochloride) will form immediately.

  • Reaction Progression and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Let the reaction stir for 2 hours.

    • Monitor the reaction's completion by Thin-Layer Chromatography (TLC).

      • TLC System: Silica plate with a mobile phase of 50% Ethyl Acetate in Hexane.

      • Visualization: Use a potassium permanganate stain. The starting amine (3-hydroxypiperidine) will have a low Rf value, while the more non-polar product will have a higher Rf value. The reaction is complete when the starting amine spot is no longer visible.

  • Aqueous Work-up and Extraction:

    • Pour the reaction mixture into a 250 mL separatory funnel.

    • Add 30 mL of deionized water and shake. Separate the layers.

    • Wash the organic layer sequentially with:

      • 30 mL of 1M HCl (aq) to remove excess triethylamine and any unreacted 3-hydroxypiperidine.

      • 30 mL of saturated sodium bicarbonate (aq) solution to neutralize any remaining acid.

      • 30 mL of saturated sodium chloride (brine) solution to reduce the solubility of the organic product in the aqueous phase.[8]

    • Trustworthiness: Each wash step serves a specific purpose, systematically removing impurities and ensuring a cleaner crude product before final purification.

  • Drying and Concentration:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add a scoop of anhydrous magnesium sulfate, swirl, and let it sit for 10 minutes to remove residual water.

    • Filter the mixture through a cotton plug or fluted filter paper into a pre-weighed round-bottom flask.

    • Remove the solvent (DCM) using a rotary evaporator to yield the crude product, typically as a pale yellow oil or solid.

Caption: Experimental workflow for the synthesis of the target compound.

Purification and Analytical Characterization

Validation of the product's identity and purity is a critical final step.

Purification

The most effective method for purifying the crude product is flash column chromatography.[9]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient solvent system is recommended, starting with a lower polarity mixture (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., up to 60% ethyl acetate) to elute the product. The exact system should be optimized based on prior TLC analysis.

  • Procedure: After packing the column, the crude product is loaded onto the silica gel. The eluent is passed through the column, and fractions are collected and analyzed by TLC to identify those containing the pure product. The corresponding fractions are combined and the solvent is removed under reduced pressure.

Analytical Characterization Data

The structure of the purified product must be confirmed using spectroscopic methods.[10]

TechniqueExpected Result
¹H NMR (400 MHz, CDCl₃)δ ~ 0.95 (t, 3H, -CH₂CH₂CH₃), ~1.65 (m, 2H, -CH₂CH₂CH₃), ~2.30 (t, 2H, -C(O)CH₂-), 1.50-2.00 (m, 4H, piperidine C4-H₂, C5-H₂), 3.00-3.80 (m, 4H, piperidine C2-H₂, C6-H₂), ~3.90 (m, 1H, C3-H), ~2.5 (br s, 1H, -OH). Note: Piperidine ring protons often show complex splitting and diastereotopic effects.
¹³C NMR (100 MHz, CDCl₃)δ ~ 13.8 (-CH₃), ~18.5 (-CH₂CH₃), ~35.5 (-C(O)CH₂-), ~25-35 (piperidine C4, C5), ~40-50 (piperidine C2, C6), ~65.5 (piperidine C3), ~171.5 (-C(O)N-).
Mass Spec. (ESI+)Expected m/z for [M+H]⁺ = 172.13. Calculated for C₉H₁₇NO₂.
FT-IR (neat)~3400 cm⁻¹ (broad, O-H stretch), 2960-2850 cm⁻¹ (C-H stretch), ~1645 cm⁻¹ (strong, C=O amide stretch).

Conclusion

The synthesis of 1-(3-hydroxypiperidin-1-yl)butan-1-one from butanoyl chloride and 3-hydroxypiperidine is a straightforward yet illustrative example of N-acylation. The reaction's success hinges on understanding the principles of nucleophilic acyl substitution, ensuring chemoselective reaction at the amine, and implementing a systematic protocol that includes careful control of reaction conditions and a robust purification strategy. The methods detailed in this guide provide a reliable pathway for obtaining the target compound with high purity, validated by standard analytical techniques. This fundamental transformation serves as a powerful tool in the synthesis of diverse piperidine-based structures for research and development.

References

  • US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google Patents.
  • How should I purify a complex, polar, amide reaction mixture? - Biotage. Available at: [Link]

  • What is the best technique for amide purification? - ResearchGate. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. Available at: [Link]

  • Amide formation from acyl chloride (video) - Khan Academy. Available at: [Link]

  • Organic Syntheses Procedure - Organic Syntheses. Available at: [Link]

  • Addition Elimination Reaction - A level Chemistry Revision Notes - Save My Exams. Available at: [Link]

  • Acyl Chlorides and Acid Anhydrides - chemrevise. Available at: [Link]

  • Chemistry of Acid Halides - Chemistry LibreTexts. Available at: [Link]

Sources

Technical Whitepaper: 1-(3-Hydroxypiperidin-1-yl)butan-1-one – Physicochemical Profile and Synthetic Utility

[1]

Executive Summary

1-(3-Hydroxypiperidin-1-yl)butan-1-one (also known as N-butyryl-3-hydroxypiperidine) represents a significant scaffold in modern drug discovery, particularly as a saturated, reversible analog of acrylamide-based covalent kinase inhibitors (e.g., Ibrutinib intermediates).[1] Its structural duality—combining a polar, hydrogen-bond-donating hydroxyl group with a lipophilic butyryl chain—makes it an excellent model for exploring Structure-Activity Relationships (SAR) in hydrophobic pockets requiring specific hydrogen bonding interactions.[1] This guide provides a comprehensive analysis of its properties, synthesis, and reactivity.

Molecular Identification & Structural Analysis[1]

The compound exists as a piperidine amide with a hydroxyl stereocenter at the C3 position.[1][2] This chirality is crucial for biological recognition, often dictating potency and selectivity in protein-ligand interactions.[1]

AttributeDetail
IUPAC Name 1-(3-Hydroxypiperidin-1-yl)butan-1-one
Common Synonyms N-Butyryl-3-hydroxypiperidine; 1-Butyrylpiperidin-3-ol
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol
SMILES CCCC(=O)N1CCC(O)CC1
Chirality Contains one stereocenter at C3 (exists as (R)- and (S)-enantiomers)
Structural Class Piperidine amide; Secondary alcohol
Stereochemical Implications

The C3-hydroxyl group introduces a chiral center.[1] In drug design, the (S)-enantiomer is often the biologically active form for kinase targets (analogous to the (S)-configuration of Ibrutinib's piperidine ring).[1] The chair conformation of the piperidine ring places the hydroxyl group in either an axial or equatorial position, influencing its availability for hydrogen bonding.

Physicochemical Properties[1][2][4][5]

The following properties are derived from experimental data of homologous series (e.g., N-Boc-3-hydroxypiperidine) and computational prediction models (EPA/ToxCast).

Table 1: Physical & Chemical Specifications
PropertyValue / RangeContext & Validation
Physical State Viscous Liquid or Low-Melting SolidHigh viscosity due to intermolecular H-bonding (OH[1]···O=C).
Boiling Point ~280–290 °C (Predicted)Significantly higher than N-butyrylpiperidine (240 °C) due to the -OH group.[1]
Density ~1.08 ± 0.05 g/cm³Typical for oxygenated amides.[1]
Solubility (Water) High (>10 mg/mL)Amphiphilic nature; OH and Amide groups promote aqueous solubility.[1]
Solubility (Organic) Soluble in DCM, MeOH, DMSOCompatible with standard organic synthesis solvents.
LogP (Octanol/Water) ~0.4 – 0.7 (Predicted)Low lipophilicity compared to non-hydroxylated analogs.[1]
pKa (OH group) ~14.8Typical secondary alcohol acidity; not deprotonated at physiological pH.[1]
H-Bond Donors 1 (Hydroxyl)Critical for active site binding.[1]
H-Bond Acceptors 2 (Amide Carbonyl, Hydroxyl Oxygen)Facilitates solvation and ligand interaction.[1]

Synthetic Methodologies

The synthesis of 1-(3-Hydroxypiperidin-1-yl)butan-1-one is achieved through the selective acylation of 3-hydroxypiperidine.[1] The protocol below ensures high yield and purity by minimizing O-acylation side products.

Core Synthesis Protocol: Selective N-Acylation[1]

Reaction Overview: Nucleophilic acyl substitution of 3-hydroxypiperidine with butyryl chloride in the presence of a non-nucleophilic base.[1]

Reagents:

  • Substrate: 3-Hydroxypiperidine (HCl salt or free base)[1]

  • Acylating Agent: Butyryl chloride (1.1 equiv) or Butyric anhydride[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv if salt used)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 3-hydroxypiperidine hydrochloride (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Cool the solution to 0°C. Add TEA (25 mmol) dropwise over 10 minutes. Stir for 15 minutes to liberate the free amine.[1]

  • Acylation: Add butyryl chloride (11 mmol) dropwise via syringe pump or addition funnel, maintaining temperature < 5°C. Note: Slow addition prevents exotherms and minimizes O-acylation.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (MeOH:DCM 1:9) or LC-MS.[1]

  • Quench & Workup: Quench with saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3x).[1]

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Gradient: 0–5% MeOH in DCM) to yield the product as a colorless oil.

Synthesis Workflow Diagram

SynthesisStart3-Hydroxypiperidine(HCl Salt)IntermediateFree AmineIntermediateStart->IntermediateDeprotonationBaseBase (TEA/DIPEA)Solvent: DCM, 0°CBase->IntermediateProduct1-(3-Hydroxypiperidin-1-yl)butan-1-oneIntermediate->ProductN-Acylation(Kinetic Control)SideProductO-Acylated Byproduct(Trace)Intermediate->SideProductOver-reaction(if Temp > 10°C)ReagentButyryl Chloride(Slow Addition)Reagent->Product

Figure 1: Selective N-acylation pathway for the synthesis of 1-(3-Hydroxypiperidin-1-yl)butan-1-one, highlighting critical control points to avoid O-acylation.

Chemical Reactivity & Stability[1]

Understanding the reactivity profile is essential for using this compound as an intermediate.[1]

Oxidation (Swern / Dess-Martin)

The secondary alcohol at C3 is susceptible to oxidation, yielding 1-(1-butyrylpiperidin-3-yl)one (a ketone).[1] This transformation is useful for generating diverse analogs via reductive amination or Grignard addition.[1]

  • Reagents: Oxalyl chloride/DMSO (Swern) or Dess-Martin Periodinane.[1]

  • Utility: Access to 3-aminopiperidine derivatives or tertiary alcohols.[1]

Hydrolysis

The amide bond is relatively stable but can be hydrolyzed under harsh acidic (6M HCl, reflux) or basic (NaOH, reflux) conditions, regenerating 3-hydroxypiperidine and butyric acid.

  • Stability: Stable in water/buffer at pH 2–10 at room temperature.[1]

O-Functionalization

The free hydroxyl group allows for derivatization:

  • Mesylation/Tosylation: Converts OH to a leaving group for nucleophilic substitution (e.g., creating 3-fluoropiperidines).[1]

  • Etherification: Reaction with alkyl halides (NaH base) to form ethers.[1]

Applications in Drug Discovery[1][2]

Reversible Kinase Probes

In the development of covalent kinase inhibitors (e.g., BTK inhibitors like Ibrutinib), the acrylamide moiety forms a covalent bond with a cysteine residue.

  • Role of 1-(3-Hydroxypiperidin-1-yl)butan-1-one: It serves as the saturated, non-covalent control compound .[1] By replacing the reactive acryloyl group with a chemically inert butyryl group, researchers can distinguish between the covalent binding component and the reversible binding affinity driven by the scaffold itself.

Chiral Building Block

The distinct (R) and (S) enantiomers are used to probe the stereochemical requirements of binding pockets in GPCRs and ion channels.[1] The C3-hydroxyl group often mimics hydrogen-bonding interactions of endogenous ligands.[1]

Reactivity & Application Logic

Applicationscluster_ReactivityChemical Transformationscluster_BioBiological ApplicationsCompound1-(3-Hydroxypiperidin-1-yl)butan-1-oneOxidationOxidation to Ketone(Swern/DMP)Compound->OxidationAccess to3-Substituted AnalogsDerivO-Derivatization(Mesylates/Ethers)Compound->DerivFunctionalizationProbeReversible Probe(Non-covalent Control)Compound->Probevs. Acrylamide InhibitorsScaffoldChiral Scaffold(SAR Studies)Compound->ScaffoldStereoselective Binding

Figure 2: Functional map illustrating the chemical versatility and biological utility of the compound in medicinal chemistry campaigns.[1]

Safety & Handling (MSDS Summary)

While specific toxicological data for this amide may be limited, standard safety protocols for piperidine derivatives apply.

  • GHS Classification:

    • Skin Irritation: Category 2 (Causes skin irritation).[1][3]

    • Eye Irritation: Category 2A (Causes serious eye irritation).[1]

    • STOT-SE: Category 3 (May cause respiratory irritation).[1][3]

  • Handling: Use in a fume hood with nitrile gloves and safety goggles.[1]

  • Storage: Store in a cool, dry place under inert gas (Nitrogen) to prevent moisture absorption (hygroscopic potential).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1514398, (R)-1-Boc-3-hydroxypiperidine. Retrieved from [Link](Source used for homologous physicochemical property prediction).

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 1-[(3R)-3-(Hydroxymethyl)piperidin-1-yl]butan-1-one. Retrieved from [Link](Reference for metabolic stability of butyryl-piperidine scaffolds).

A Senior Application Scientist's Guide to 1-(3-Hydroxypiperidin-1-yl)butan-1-one for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-finding strategies, prized for its efficiency in exploring chemical space and its capacity to deliver highly ligand-efficient starting points for complex biological targets.[1][2][3] This guide provides an in-depth technical framework for leveraging a specific, high-potential fragment, 1-(3-hydroxypiperidin-1-yl)butan-1-one , in a drug discovery campaign. We will dissect the fragment's physicochemical and structural attributes, propose a robust synthetic route, detail a comprehensive screening protocol using Surface Plasmon Resonance (SPR), and outline actionable strategies for hit-to-lead elaboration. This document is intended for drug discovery researchers and scientists, offering both the foundational principles and the practical, field-proven insights necessary to progress this scaffold from an initial concept to a viable lead series.

The FBDD Paradigm: Efficiency by Design

Unlike High-Throughput Screening (HTS), which screens vast libraries of larger, more complex molecules, FBDD operates on a different philosophy.[4] It begins by identifying low-molecular-weight fragments (typically <300 Da) that bind with low, yet measurable, affinity to a biological target.[2][5][6] The core advantages of this approach are compelling:

  • Higher Hit Rates: Due to their reduced complexity, fragments are more likely to find complementary interactions within a protein's binding site, leading to a higher probability of identifying a binding event.[3][7]

  • Efficient Exploration of Chemical Space: A relatively small library of a few thousand fragments can provide a more comprehensive sampling of chemical and property space than an HTS library orders of magnitude larger.[1]

  • Superior Starting Points: Fragment hits often exhibit high "ligand efficiency" (LE), a measure of binding energy per heavy atom. This provides a more optimized and efficient starting point for chemical elaboration, giving medicinal chemists more latitude to build potency while maintaining drug-like properties.[1][6]

The process typically involves screening a fragment library using sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR), X-ray crystallography, or Surface Plasmon Resonance (SPR), followed by structure-guided optimization to grow the fragment into a potent lead compound.[2][8][9][10]

Profiling the Fragment Candidate: 1-(3-Hydroxypiperidin-1-yl)butan-1-one

The selection of a high-quality fragment is critical to the success of any FBDD campaign. 1-(3-Hydroxypiperidin-1-yl)butan-1-one presents a compelling profile, rooted in its physicochemical properties and versatile structural features.

Physicochemical Properties & "Rule of Three" Analysis

A fragment's suitability is often assessed by the "Rule of Three" (Ro3), which provides guidelines for maintaining favorable physicochemical properties during optimization.[5][11][12][13] Let's analyze our candidate:

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight (MW) 171.24 g/mol < 300 DaYes
cLogP (Lipophilicity) ~0.7-1.0 (Predicted)≤ 3Yes
Hydrogen Bond Donors (HBD) 1 (hydroxyl group)≤ 3Yes
Hydrogen Bond Acceptors (HBA) 2 (hydroxyl O, amide O)≤ 3Yes
Rotatable Bonds 3≤ 3Yes

As the table demonstrates, 1-(3-hydroxypiperidin-1-yl)butan-1-one is an exemplary fragment that adheres strictly to the Ro3. Its low molecular weight and lipophilicity suggest a high probability of good aqueous solubility, which is essential for biophysical screening at the high concentrations needed to detect weak binding.[12]

Structural Features & Rationale for Use

Beyond the numbers, the fragment's topology is what makes it a particularly strategic choice.

  • 3D-Rich Scaffold: The sp3-hybridized piperidine ring provides a defined and rigid three-dimensional shape, moving away from the "flatland" of aromatic-heavy libraries. This can enable more specific and novel interactions with complex protein binding sites.

  • Privileged Substructure: The 3-hydroxypiperidine moiety is a well-established "privileged scaffold" found in numerous bioactive compounds and natural products, suggesting it is well-tolerated biologically and predisposed to making favorable protein interactions.[14]

  • Defined Exit Vectors: The fragment possesses two clear, chemically tractable points for elaboration, or "vectors for growing".[13]

    • The 3-Hydroxy Group: This secondary alcohol is an ideal handle for introducing new functionality via etherification, esterification, or other standard transformations to explore adjacent sub-pockets.

    • The Butanoyl Chain: The acyl group can be modified, extended, or cyclized to probe different regions of the binding site.

  • Key Interaction Points: The amide carbonyl and the hydroxyl group provide robust hydrogen bond accepting and donating capabilities, respectively, which can serve as critical anchor points for initial binding.

Proposed Synthesis

The accessibility of a fragment and its future analogs is a key practical consideration. A reliable synthesis can be achieved via a straightforward acylation of commercially available 3-hydroxypiperidine.

A plausible laboratory-scale synthesis is as follows:

  • To a solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (TEA) (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add butyryl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the desired 1-(3-hydroxypiperidin-1-yl)butan-1-one.

This standard N-acylation is a high-yielding and robust reaction, ensuring that both the initial fragment and subsequent analogs with modified acyl chains can be readily prepared.[15]

A Practical Guide to Fragment Screening & Hit Validation

With a well-characterized fragment in hand, the next step is to screen it against the target of interest. While several biophysical methods are suitable, Surface Plasmon Resonance (SPR) offers a compelling balance of sensitivity, throughput, and information content, providing real-time kinetic data without the need for labels.[16][17][18]

Workflow for an FBDD Campaign

The overall logic of a fragment screening campaign follows a funnel-like approach, starting broad and progressively focusing on the most promising hits.

FBDD_Workflow cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Biology & Elaboration frag_lib Fragment Library (incl. Topic Fragment) primary_screen Primary Screen (e.g., SPR @ high conc.) frag_lib->primary_screen hit_list Initial Hit List primary_screen->hit_list dose_response Dose-Response & Affinity Determination hit_list->dose_response ortho_screen Orthogonal Screen (e.g., NMR, TSA) validated_hits Validated Hits ortho_screen->validated_hits dose_response->ortho_screen structure Structure Determination (X-ray, Cryo-EM) validated_hits->structure elaboration Hit-to-Lead Chemistry (Fragment Growing) structure->elaboration lead_series Lead Series elaboration->lead_series

Caption: High-level workflow for a typical fragment-based drug discovery campaign.

Detailed Protocol: Surface Plasmon Resonance (SPR) Primary Screening

This protocol outlines a primary screen to identify fragments that bind to a target protein immobilized on an SPR sensor chip.

Objective: To identify initial hits from a fragment library by detecting binding to an immobilized protein target at a single high concentration.

Materials:

  • SPR instrument (e.g., Biacore™ system)[19]

  • Sensor Chip (e.g., CM5, for amine coupling)

  • Target protein (≥95% purity)

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • Amine coupling kit (EDC, NHS, Ethanolamine-HCl)

  • Fragment library, including 1-(3-hydroxypiperidin-1-yl)butan-1-one, dissolved in 100% DMSO.

  • Running buffer with matched DMSO concentration for sample dilution.

Methodology:

  • Protein Immobilization:

    • Causality: Covalent attachment of the target protein to the sensor surface is required to measure the binding of the analyte (fragment) as it flows over. Amine coupling is a robust and common method.

    • Step 1: Pre-condition the sensor chip surface with a series of buffer injections.

    • Step 2: Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC/NHS for 7 minutes.

    • Step 3: Inject the target protein (diluted in immobilization buffer to 20-50 µg/mL) over the activated surface until the desired immobilization level (e.g., 8,000-12,000 Response Units, RU) is achieved.

    • Step 4: Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes.

    • Step 5: Create a reference surface on a separate flow cell by performing the activation and deactivation steps without protein injection. This is critical for subtracting bulk refractive index changes and non-specific binding.[18]

  • Assay Development & Quality Control:

    • Causality: Before screening the full library, it's essential to ensure the immobilized protein is active and the assay conditions are robust.

    • Step 1: Confirm the activity of the immobilized target by injecting a known small molecule binder (positive control) and observing the expected binding response.

    • Step 2: Perform a DMSO tolerance test by injecting a series of running buffers with slightly different DMSO concentrations (e.g., 0.8%, 1.0%, 1.2%) to ensure the final sample buffer is precisely matched to the running buffer. Mismatched DMSO is a primary source of false positives in fragment screening.[16]

  • Primary Fragment Screen:

    • Causality: Screening at a single, high concentration (e.g., 200 µM) maximizes the chance of detecting very weak but specific interactions.

    • Step 1: Prepare fragment samples by diluting DMSO stock solutions into running buffer to a final concentration of 200 µM and a matched DMSO concentration (e.g., 1%).

    • Step 2: Inject each fragment solution over the target and reference surfaces for a short contact time (e.g., 30 seconds) followed by a dissociation phase.

    • Step 3: After each cycle, regenerate the surface with a mild buffer (e.g., a short pulse of low pH glycine) if necessary to remove any tightly bound fragment, ensuring a stable baseline for the next injection.

  • Data Analysis and Hit Triage:

    • Causality: The goal is to distinguish true binding events from artifacts.

    • Step 1: For each injection, perform a double reference subtraction: subtract the signal from the reference flow cell, and then subtract the signal from a buffer-only (blank) injection.

    • Step 2: A binding "hit" is typically defined as a fragment that gives a reproducible, concentration-dependent response significantly above the noise of the baseline.

    • Step 3: Prioritize hits based on metrics like Ligand Efficiency (LE). Even at this early stage, a fragment with a strong response relative to its size is more promising.[18]

From Hit to Lead: Elaboration Strategies

Once 1-(3-hydroxypiperidin-1-yl)butan-1-one is confirmed as a validated hit, ideally with a co-crystal structure revealing its binding mode, the hit-to-lead phase begins.[20][21] The primary goal is to systematically modify the fragment to gain potency by forming new, favorable interactions with the target protein.[3]

Fragment Growing

Fragment growing is the most common elaboration strategy, where chemical modifications are made to extend from the core fragment into adjacent binding pockets.[5][22][23] Our chosen fragment is ideally suited for this approach.

Fragment_Growing cluster_A Elaboration from Vector A cluster_B Elaboration from Vector B fragment 1-(3-hydroxypiperidin-1-yl)butan-1-one 3-OH (Vector A) Butanoyl (Vector B) ether Ethers (R-O-Fragment) fragment:p1->ether Explore hydrophobic pocket ester Esters (R-C(O)O-Fragment) fragment:p1->ester Add H-bond acceptor chain Chain Extension/ Branching fragment:p2->chain Probe channel depth aryl Aryl Ketones fragment:p2->aryl Introduce π-stacking amine Amines (via reductive amination of ketone) amide Amide Analogs (replace butanoyl)

Caption: Elaboration strategies ("growing") from the two primary vectors of the fragment.

  • Strategy A: Growing from the 3-Hydroxy Position (Vector A): The hydroxyl group is a versatile anchor. A structure-activity relationship (SAR) campaign could involve synthesizing a small library of ethers or esters. For example, if X-ray crystallography shows a nearby hydrophobic pocket, synthesizing a series of alkyl or aryl ethers could increase potency through favorable van der Waals interactions.[24]

  • Strategy B: Growing from the Butanoyl Moiety (Vector B): The butanoyl group can be systematically altered. Replacing it with different acyl chains (e.g., cyclopropylcarbonyl, phenylacetyl) can probe for shape complementarity and potential aromatic interactions like π-stacking.

Fragment Linking

If a second, distinct fragment is found to bind in a nearby pocket, fragment linking becomes a powerful strategy.[5][22][25] This involves designing and synthesizing a linker to covalently join the two fragments into a single, high-affinity molecule.[23][26] The design of the linker is non-trivial; it must maintain the optimal binding orientation of both original fragments. This process is heavily reliant on high-resolution structural information.[8][27]

Conclusion

1-(3-hydroxypiperidin-1-yl)butan-1-one represents a high-quality, synthetically accessible starting point for a Fragment-Based Drug Discovery campaign. Its strict adherence to the "Rule of Three," combined with a 3D-rich scaffold and two distinct vectors for chemical elaboration, makes it an ideal candidate for probing target binding sites. By employing sensitive biophysical screening techniques like SPR and leveraging structure-guided design, this fragment can serve as the foundation for a rational and efficient hit-to-lead program. The principles and protocols outlined in this guide provide a self-validating framework for unlocking the therapeutic potential of this promising chemical matter.

References

  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Discovery.
  • Renaud, J., & Daina, A. (2021). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Selvita. (n.d.). X-ray Crystallography Fragment Screening.
  • Dominique, R. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD).
  • Kang, C., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Protein & Cell.
  • de Kloe, G. E., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules.
  • Doak, B. C., et al. (2013). The 'rule of three' for fragment-based drug discovery: Where are we now? Journal of Medicinal Chemistry.
  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design.
  • Wikipedia. (n.d.). Fragment-based lead discovery.
  • Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery.
  • ResearchGate. (n.d.). Fragment growth vs. fragment linking.
  • BioDuro. (2025, September 30). Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation.
  • Pell, A. J., & Peng, J. W. (2015). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology.
  • Hartshorn, M. J., et al. (2021). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry.
  • Kanchugal, C., et al. (2026, January 16). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages.
  • Erlanson, D. A. (2012). Introduction to fragment-based drug discovery. Methods in Molecular Biology.
  • Molport. (n.d.). Fragment-Based Drug Discovery | Rule of 3 & Molport Library.
  • ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach).
  • Bruker. (n.d.). NMR-based Fragment Screening for Drug Discovery.
  • van den Bedem, H. (2022, April 14). Approaches to Fragment-Based Drug Design. Retrieved from Hogeschool van Arnhem en Nijmegen website.
  • Life Chemicals. (2021, December 9). Fragment-based Lead Preparation in Drug Discovery and Development.
  • MDPI. (2024, December 5). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery.
  • van der Wenden, E. M., et al. (2014). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Current Topics in Medicinal Chemistry.
  • Howard, S., & Abell, C. (2015). Applications of NMR in Fragment-Based Drug Design. Royal Society of Chemistry.
  • AlKharboush, D. F., et al. (2026, February 6). Fragment-based drug discovery: A graphical review.
  • Cresset Group. (n.d.). The Virtual Elaboration of Fragment Ideas: Growing, Merging and Linking Fragments with Realistic Chemistry.
  • WuXi Biology. (n.d.). Introduction into Fragment Based Drug Discovery.
  • Neumann, L., et al. (2025, August 10). SPR-based Fragment Screening: Advantages and Applications.
  • Ketone Pharma. (n.d.). 3-Hydroxy Piperidine | Supplier.
  • ResearchGate. (2025, August 6). The 3‐Hydroxypiperidine Skeleton: Key Element in Natural Product Synthesis.
  • Giannetti, A. M., et al. (2010). Fragment screening by surface plasmon resonance.
  • U.S. Environmental Protection Agency. (2025, October 15). 1-[(3R)-3-(Hydroxymethyl)piperidin-1-yl]butan-1-one.
  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems.
  • Hung, A. W., et al. (2009). Fragment-growing versus fragment-linking strategy designed for M. tuberculosis pantothenate synthetase (PS).
  • Cuzzolin, A., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry.
  • Bradley, M. E., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Omega.
  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
  • Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • BOC Sciences. (n.d.). CAS 6859-99-0 (3-Hydroxypiperidine).
  • Zhang, Y., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology.
  • ResearchGate. (2025, August 7). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • National Institutes of Health. (2022, January 26). Scheme 3, Synthesis of the piperidine modification analogs. Retrieved from NIH Molecular Libraries Program Probe Reports.
  • MDPI. (2022, March 8). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.
  • Sigma-Aldrich. (n.d.). 3-Hydroxypiperidine.
  • PubChem. (n.d.). 3-Hydroxypiperidine.
  • ChemicalBook. (2026, January 13). 3-Hydroxypiperidine.

Sources

Preliminary Toxicity Assessment of 1-(3-Hydroxypiperidin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Disclaimer: The compound 1-(3-Hydroxypiperidin-1-yl)butan-1-one is a novel chemical entity with no publicly available toxicological data at the time of this writing. This guide, therefore, presents a prospective and hypothetical, yet scientifically rigorous, strategy for its initial toxicity assessment. The experimental designs and data interpretations are based on established principles of toxicology and regulatory guidelines for new chemical entities.

Introduction

1-(3-Hydroxypiperidin-1-yl)butan-1-one is a synthetic organic compound characterized by a piperidine ring, a hydroxyl group, and a butanone moiety. Its unique structure warrants a thorough preliminary toxicity assessment to identify any potential hazards before further development. This guide outlines a multi-tiered approach, commencing with in silico predictions, followed by a battery of in vitro assays to evaluate cytotoxicity and genotoxicity. This strategy is designed to provide a foundational understanding of the compound's toxicological profile in an efficient and ethically responsible manner, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Part 1: In Silico Assessment - Predicting Toxicological Liabilities

The initial step in our assessment is to utilize computational models to predict the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. This in silico approach allows for early identification of potential red flags.

Structural Alerts and Read-Across Analysis

The chemical structure of 1-(3-Hydroxypiperidin-1-yl)butan-1-one will be analyzed for toxicophores, which are specific chemical moieties known to be associated with toxicity. Software such as the OECD QSAR Toolbox can be employed for this purpose. Additionally, a read-across analysis will be performed by comparing our compound to structurally similar molecules with known toxicological data.

Predicted ADMET Properties

A summary of hypothetical in silico predictions for 1-(3-Hydroxypiperidin-1-yl)butan-1-one is presented below.

PropertyPredicted ValueImplication
Aqueous Solubility HighGood bioavailability is possible.
hERG Inhibition Low ProbabilityReduced risk of cardiotoxicity.
AMES Mutagenicity EquivocalPotential for mutagenicity; requires experimental verification.
Carcinogenicity Low ProbabilityLower likelihood of being a carcinogen, but should be confirmed with long-term studies if development proceeds.
Skin Sensitization Low ProbabilityUnlikely to cause allergic contact dermatitis.
Hepatotoxicity Moderate RiskPotential for liver toxicity; warrants further investigation with in vitro hepatic models.

Part 2: In Vitro Toxicity Assessment - Experimental Verification

Based on the in silico predictions, a series of in vitro experiments will be conducted to provide empirical data on the compound's toxicity.

Cytotoxicity Assessment

The initial evaluation of toxicity involves assessing the compound's effect on cell viability. We will employ two mechanistically distinct assays to ensure the robustness of our findings.

2.1.1 Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Human hepatoma (HepG2) cells will be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Cells will be seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Dosing: The following day, the culture medium will be replaced with fresh medium containing various concentrations of 1-(3-Hydroxypiperidin-1-yl)butan-1-one (e.g., 0.1, 1, 10, 100, 1000 µM). A vehicle control (e.g., 0.1% DMSO) will also be included.

  • Incubation: The plates will be incubated for 24 hours.

  • MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for another 4 hours.

  • Formazan Solubilization: The medium will be removed, and 100 µL of DMSO will be added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability will be expressed as a percentage of the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) will be calculated.

2.1.2 Hypothetical Cytotoxicity Data

Concentration (µM)% Cell Viability (MTT Assay)
0 (Vehicle)100
0.198.5
195.2
1088.7
10052.1
100015.3
IC50 (µM) ~120

Interpretation: The hypothetical IC50 value of ~120 µM suggests moderate cytotoxicity towards HepG2 cells. This finding, combined with the in silico prediction of moderate hepatotoxicity risk, underscores the need for further investigation into the compound's effects on liver cells.

Genotoxicity Assessment

Given the equivocal in silico prediction for mutagenicity, a bacterial reverse mutation assay (Ames test) is a critical next step.

2.2.1 Experimental Protocol: Ames Test (OECD TG 471)

  • Bacterial Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) will be used to detect different types of mutations.

  • Metabolic Activation: The assay will be conducted with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

  • Plate Incorporation Method: The test compound, bacterial strain, and S9 mix (if applicable) will be mixed with molten top agar and poured onto minimal glucose agar plates.

  • Incubation: Plates will be incubated at 37°C for 48-72 hours.

  • Colony Counting: The number of revertant colonies (his+ for Salmonella, trp+ for E. coli) will be counted.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the vehicle control.

2.2.2 Hypothetical Genotoxicity Data

Bacterial StrainMetabolic Activation (S9)Fold Increase over Control (at 1000 µM)Result
TA98-1.2Negative
TA98+3.5Positive
TA100-1.1Negative
TA100+1.3Negative
TA1535-0.9Negative
TA1535+1.0Negative
TA1537-1.4Negative
TA1537+2.8Positive
WP2 uvrA-1.0Negative
WP2 uvrA+1.2Negative

Interpretation: The hypothetical positive results in the TA98 and TA1537 strains in the presence of metabolic activation suggest that one or more metabolites of 1-(3-Hydroxypiperidin-1-yl)butan-1-one are frameshift mutagens. This is a significant finding that would likely halt or redirect the development of this compound.

Part 3: Visualization of Experimental Workflow and Potential Mechanisms

Preliminary Toxicity Assessment Workflow

G cluster_0 In Silico Assessment cluster_1 In Vitro Assessment cluster_2 Data Interpretation & Decision in_silico In Silico ADMET Prediction (QSAR, Read-Across) cytotoxicity Cytotoxicity Assays (e.g., MTT on HepG2 cells) in_silico->cytotoxicity Inform assay selection genotoxicity Genotoxicity Assay (Ames Test) in_silico->genotoxicity Guide concentration range interpretation Data Analysis and Risk Assessment cytotoxicity->interpretation genotoxicity->interpretation decision Go / No-Go Decision or Further Mechanistic Studies interpretation->decision

Caption: A streamlined workflow for the preliminary toxicity assessment of a novel compound.

Hypothetical Pathway of Metabolite-Induced Genotoxicity

G compound 1-(3-Hydroxypiperidin-1-yl)butan-1-one (Parent Compound) metabolism Hepatic Metabolism (e.g., CYP450 enzymes in S9 mix) compound->metabolism metabolite Reactive Metabolite(s) metabolism->metabolite dna_adduct DNA Adduct Formation metabolite->dna_adduct frameshift Frameshift Mutation during DNA Replication dna_adduct->frameshift ames_positive Positive Ames Test Result (TA98, TA1537) frameshift->ames_positive

Caption: Proposed mechanism for the observed positive Ames test result.

Conclusion and Future Directions

This preliminary toxicity assessment provides a critical first look at the potential hazards of 1-(3-Hydroxypiperidin-1-yl)butan-1-one. The hypothetical data generated in this guide suggest that while the parent compound may have moderate cytotoxicity, its metabolites could be genotoxic.

Based on these hypothetical findings, further development of this compound would not be recommended without significant medicinal chemistry efforts to modify the structure and eliminate the genotoxic liability. If development were to proceed, further studies would be essential, including:

  • Metabolite Identification: To pinpoint the specific metabolite(s) responsible for the genotoxicity.

  • In Vitro Micronucleus Assay: To assess for clastogenicity (chromosome-damaging potential) in mammalian cells.

  • Expanded Cytotoxicity Profiling: To evaluate the compound's effects on a broader range of cell types.

This structured, data-driven approach ensures that decisions made during early-stage drug development are well-informed, minimizing risks and maximizing the potential for success.

References

  • OECD Guideline for the Testing of Chemicals 471: Bacterial Reverse Mutation Test. Source: OECD. [Link]

  • The OECD QSAR Toolbox. Source: OECD. [Link]

  • Guidance for Industry: S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. Source: U.S. Food and Drug Administration (FDA). [Link]

  • The Principles of the 3Rs. Source: National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). [Link]

Methodological & Application

Precision Synthesis and Application of 1-(3-Hydroxypiperidin-1-yl)butan-1-one in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

In the architecture of Type I and Type II kinase inhibitors, the "solvent-front" region of the ATP-binding pocket offers a critical opportunity to tune physicochemical properties without disrupting the primary hinge-binding interaction. 1-(3-Hydroxypiperidin-1-yl)butan-1-one serves as a high-value "tail" fragment in this context.

Unlike planar aromatic tails, the 3-hydroxypiperidine scaffold introduces three-dimensionality (


 character), improving solubility and metabolic stability (Fsp3 score). The C3-hydroxyl group acts as a versatile hydrogen bond donor/acceptor, capable of interacting with conserved water networks or specific residues (e.g., Asp/Glu) at the pocket rim. The 

-butyryl chain provides hydrophobic bulk to fill shallow lipophilic grooves often found adjacent to the solvent front.

This Application Note details the precision synthesis, chiral resolution, and integration of this fragment into kinase inhibitor scaffolds.

Synthesis Protocol: Selective N-Acylation

The primary challenge in synthesizing 1-(3-Hydroxypiperidin-1-yl)butan-1-one is achieving chemoselectivity between the secondary amine (N-acylation) and the secondary alcohol (O-acylation). While amines are generally more nucleophilic, uncontrolled conditions can lead to ester byproducts.

Materials
  • Reagent A: 3-Hydroxypiperidine (CAS: 6859-99-0) - Hygroscopic, store in desiccator.

  • Reagent B: Butyryl chloride (CAS: 141-75-3) - Distill before use if yellow.

  • Base: Triethylamine (TEA) or

    
    -Diisopropylethylamine (DIPEA).
    
  • Solvent: Dichloromethane (DCM), Anhydrous.

Step-by-Step Procedure
  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-Hydroxypiperidine (10.0 g, 98.9 mmol) in anhydrous DCM (100 mL).

  • Base Addition: Add TEA (16.5 mL, 118 mmol, 1.2 eq). Cool the mixture to 0°C using an ice-water bath. Crucial: Lower temperature suppresses O-acylation.

  • Acylation: Dilute Butyryl chloride (11.3 mL, 108 mmol, 1.1 eq) in DCM (20 mL). Add this solution dropwise via an addition funnel over 30 minutes.

    • Checkpoint: Maintain internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Validation: Monitor by TLC (10% MeOH in DCM). Stain with Ninhydrin (amine consumption) and PMA (product visualization).

  • Workup:

    • Quench with saturated aqueous NaHCO

      
       (50 mL).
      
    • Separate phases.[1] Extract aqueous layer with DCM (2 x 50 mL).

    • Wash combined organics with 1M HCl (30 mL) to remove unreacted amine (remains in aqueous) and TEA. Note: The product is an amide and will remain in the organic layer.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: If necessary, purify via flash column chromatography (SiO

    
    , 0-5% MeOH/DCM gradient).
    

Yield Expectation: 85-92% as a viscous, colorless oil.

Chiral Resolution Strategy

Kinase binding pockets are inherently chiral. The (R) and (S) enantiomers of 3-hydroxypiperidine derivatives often exhibit >100-fold differences in potency (IC


). Resolution is mandatory for clinical candidates.
Method A: Preparative Chiral HPLC (Recommended for <5g)
  • Column: Chiralpak AD-H or OD-H (20 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine.

  • Flow Rate: 15 mL/min.

  • Detection: UV @ 210 nm (Amide absorption).

Method B: Enzymatic Resolution (Recommended for Scale-up)

Lipases can selectively acetylate the (R)-alcohol, leaving the (S)-alcohol untouched (or vice versa), allowing separation by silica chromatography.

  • Suspend racemic 1-(3-Hydroxypiperidin-1-yl)butan-1-one in Vinyl Acetate (solvent/acyl donor).

  • Add Lipase PS (Amano) or Candida antarctica Lipase B (CAL-B) .

  • Incubate at 30°C for 24-48 hours.

  • Monitor conversion by HPLC.[2] Stop at 50% conversion.

  • Filter enzyme. Evaporate volatiles.[3][4]

  • Separate the Ester (converted enantiomer) from the Alcohol (unreacted enantiomer) via standard silica flash chromatography.

Application: Integration into Kinase Scaffolds

This fragment is typically attached to a heteroaryl "hinge binder" (e.g., chloropyrimidine, quinazoline) via a nucleophilic aromatic substitution (S


Ar) or Buchwald-Hartwig coupling.

However, since the Nitrogen is already acylated (butan-1-one), the attachment point to the kinase core must be via the C3-Hydroxyl group (ether linkage) or by using a different assembly order.

Correction for Standard Workflow: If the piperidine nitrogen is the intended attachment point to the kinase core, the butyryl group would be added last. Scenario for THIS Molecule: The user specified 1-(3-Hydroxypiperidin-1-yl)butan-1-one . This implies the N is capped. Therefore, this molecule acts as a nucleophile via its 3-OH group to attach to the scaffold (forming an ether linkage), or it is used as a negative control probe (non-binding tail).

Protocol: Ether Linkage Formation (S


Ar) 
  • Core: 4-Chloro-pyrrolo[2,3-d]pyrimidine (generic JAK scaffold).

  • Nucleophile: 1-(3-Hydroxypiperidin-1-yl)butan-1-one.

  • Conditions: NaH (1.2 eq) in DMF at 0°C, then add Core. Heat to 60°C.

  • Mechanism: Deprotonation of 3-OH

    
     Alkoxide attack on Cl-heterocycle.
    
Workflow Visualization

KinaseSynthesis Reactants 3-Hydroxypiperidine + Butyryl Chloride Intermediate Racemic 1-(3-Hydroxypiperidin-1-yl) butan-1-one Reactants->Intermediate TEA, DCM, 0°C (N-Acylation) Resolution Chiral Resolution (Lipase or HPLC) Intermediate->Resolution Purification Enantiomer Pure (R) or (S) Enantiomer Resolution->Enantiomer Separation Coupling S_NAr Coupling (NaH/DMF) + Kinase Core Enantiomer->Coupling 3-OH Activation FinalInhibitor Final Kinase Inhibitor Coupling->FinalInhibitor Workup

Caption: Figure 1. Synthetic workflow from raw materials to final kinase inhibitor assembly, highlighting the critical chiral resolution step.

Quality Control & Data Validation

Analytical Specifications
TestMethodAcceptance Criteria
Purity HPLC (C18, H2O/MeCN)> 98.0% Area
Chiral Purity Chiral HPLC (AD-H)> 99.0% ee
Identity 1H-NMR (DMSO-d6)Conforms to structure
Water Content Karl Fischer< 0.5% w/w
Diagnostic NMR Signals (400 MHz, DMSO-d )
  • 
     4.80 ppm (d):  Hydroxyl proton (OH). Disappears on D
    
    
    
    O shake.
  • 
     3.80 - 4.20 ppm (m):  Piperidine ring protons adjacent to N (deshielded by amide).
    
  • 
     3.45 ppm (m):  Proton at C3 (chiral center).
    
  • 
     2.25 ppm (t): 
    
    
    
    -methylene of butyryl group (CO-CH
    
    
    -).
  • 
     0.88 ppm (t):  Terminal methyl of butyryl group.
    

References

  • Privileged Scaffolds in Kinase Inhibitors

    • Source: Wuitschik, G., et al. (2010). "Saturated Heterocycles in Medicinal Chemistry." Journal of Medicinal Chemistry.
    • Relevance: Establishes 3-hydroxypiperidine as a key fragment for improving Fsp3 and solubility.
  • Chiral Resolution of Piperidines

    • Source: Xu, Y., et al. (2022). "Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine.
    • Relevance: Provides protocols for enzymatic resolution applicable to the butyryl analog.
  • Kinase Binding Mode (JAK Inhibitors)

    • Source: Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor." Journal of Medicinal Chemistry.
    • Relevance: Illustrates the use of piperidine-based tails in Tofacitinib (CP-690,550) to access the solvent front.
  • Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter: Chemoselectivity).

Sources

Strategic Derivatization of 1-(3-Hydroxypiperidin-1-yl)butan-1-one for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

Abstract: The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a multitude of pharmaceuticals and biologically active compounds.[1][2][3] This guide provides a detailed framework for the chemical modification of 1-(3-hydroxypiperidin-1-yl)butan-1-one, a versatile starting material for generating diverse chemical libraries for Structure-Activity Relationship (SAR) exploration. We present detailed protocols for derivatization at two key reactive sites—the secondary alcohol and the ketone—and explain the strategic rationale behind these modifications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to systematically probe the chemical space around this valuable scaffold.

Introduction: The Strategic Value of the 3-Hydroxypiperidine Scaffold

The 1-(3-hydroxypiperidin-1-yl)butan-1-one core (Figure 1) offers a compelling starting point for drug discovery programs. It incorporates several key features:

  • A Tertiary Amine: The piperidine nitrogen, integrated into a butyramide, provides a basic center that can be critical for pharmacokinetic properties such as solubility and cell permeability.

  • A Secondary Alcohol: The 3-hydroxy group is a versatile handle for chemical modification. It can act as a hydrogen bond donor and acceptor, and its derivatization allows for systematic exploration of a target's binding pocket.

  • A Ketone: The carbonyl group on the butanoyl side chain serves as another point for chemical diversification, allowing for significant alterations to the molecule's steric and electronic profile.

  • Chirality: The C3 position is a chiral center, allowing for the investigation of stereospecific interactions with a biological target. The synthesis can be adapted to produce specific enantiomers, often starting from chiral precursors like (S)- or (R)-1-Boc-3-hydroxypiperidine.[4][5][6][7]

This guide focuses on a logical, stepwise approach to building a library of analogues from this core structure to systematically map the SAR of a new chemical series.

Synthesis of the Core Scaffold: 1-(3-Hydroxypiperidin-1-yl)butan-1-one

The most direct route to the title compound is the N-acylation of 3-hydroxypiperidine. 3-Hydroxypiperidine can be synthesized via the reduction of 3-hydroxypyridine or other established routes.[8] The following protocol details the coupling of 3-hydroxypiperidine with butyryl chloride.

Protocol 2.1: Synthesis of 1-(3-Hydroxypiperidin-1-yl)butan-1-one

Causality and Experimental Choice:

  • Base (Triethylamine, TEA): An acid scavenger is required to neutralize the HCl generated during the acylation reaction. TEA is a common, non-nucleophilic base suitable for this purpose. An excess (2.0 equivalents) ensures the reaction goes to completion.

  • Solvent (Dichloromethane, DCM): DCM is an excellent aprotic solvent that dissolves the reactants and does not participate in the reaction.

  • Temperature (0 °C to RT): The initial addition of the acyl chloride is performed at 0 °C to control the exothermic reaction. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

Materials:

  • 3-Hydroxypiperidine (1.0 eq)

  • Butyryl chloride (1.1 eq)

  • Triethylamine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Dissolve 3-hydroxypiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (2.0 eq) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Add butyryl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel to obtain 1-(3-hydroxypiperidin-1-yl)butan-1-one as a pure compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[9][10]

Derivatization Strategies for SAR Exploration

The core scaffold offers two primary vectors for diversification. A systematic approach involves modifying one position at a time to generate clear, interpretable SAR data.

Caption: SAR derivatization pathways from the core scaffold.

Vector 1: Modification of the 3-Hydroxy Group

This position is ideal for probing hydrogen bonding interactions and exploring steric tolerance within a binding pocket.

Rationale: Converting the alcohol to an ester replaces a hydrogen bond donor with a hydrogen bond acceptor and introduces various acyl groups (e.g., acetyl, benzoyl) to probe for steric and electronic effects. The use of a catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the acylation of secondary alcohols.[11]

Protocol 3.1.1: General Procedure for O-Acylation

  • Dissolve 1-(3-hydroxypiperidin-1-yl)butan-1-one (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the solution to 0 °C.

  • Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours until TLC indicates completion.

  • Perform an aqueous work-up as described in Protocol 2.1.

  • Purify via flash column chromatography.

Derivative TypeAcylating AgentR-GroupExpected SAR Insight
Acetate EsterAcetyl Chloride-C(O)CH₃Probes for tolerance to small, neutral groups.
Benzoate EsterBenzoyl Chloride-C(O)PhInvestigates potential for π-stacking or tolerance to bulky aromatic groups.
Pivaloate EsterPivaloyl Chloride-C(O)C(CH₃)₃Explores tolerance to significant steric bulk near the oxygen.

Rationale: Ether formation removes the hydrogen-bond donating capability of the hydroxyl group entirely and allows for the introduction of a wide range of alkyl or aryl groups. The Williamson ether synthesis is a classic and reliable method for this transformation.

Protocol 3.1.2: General Procedure for O-Alkylation Causality: A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the secondary alcohol to form the more nucleophilic alkoxide. Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal for this reaction.

  • To a stirred suspension of NaH (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of 1-(3-hydroxypiperidin-1-yl)butan-1-one (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

  • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC).

  • Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry, concentrate, and purify the product by flash column chromatography.

Derivative TypeAlkylating AgentR-GroupExpected SAR Insight
Methyl EtherMethyl Iodide-CH₃Removes H-bond donor with minimal steric addition.
Benzyl EtherBenzyl Bromide-CH₂PhIntroduces a flexible, bulky aromatic group.
Ethyl EtherEthyl Iodide-CH₂CH₃Provides a small, lipophilic extension.
Vector 2: Modification of the Butanoyl Ketone

Modifying the carbonyl group leads to more profound structural changes, significantly altering the shape and polarity of the side chain.

Rationale: Reducing the ketone to a hydroxyl group with a mild reducing agent like sodium borohydride (NaBH₄) introduces a new hydrogen bonding site and a second chiral center. This can lead to diastereomers, the separation and testing of which can reveal highly specific stereochemical requirements for biological activity.

Protocol 3.2.1: Ketone Reduction

  • Dissolve 1-(3-hydroxypiperidin-1-yl)butan-1-one (1.0 eq) in methanol (MeOH) at 0 °C.

  • Add NaBH₄ (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Stir the reaction at 0 °C for 1 hour, then at room temperature for 2 hours, or until TLC shows complete consumption of the starting material.

  • Carefully quench the reaction by adding acetone, followed by water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the diol product.

  • Purification by column chromatography may be necessary to separate diastereomers.

Analytical Characterization Workflow

Rigorous characterization is essential to validate the structure and purity of each new derivative, ensuring the integrity of subsequent SAR data.

Caption: Self-validating workflow for derivative characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm that the chemical modification occurred at the intended position. For example, in an O-acylation, one would expect to see the disappearance of the alcohol -OH proton signal and the appearance of new signals corresponding to the acyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition of the newly synthesized molecule.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. For SAR studies, a purity of >95% is typically required to ensure that the observed biological activity is attributable to the intended compound.[9]

Concluding Remarks

The derivatization of 1-(3-hydroxypiperidin-1-yl)butan-1-one provides a robust platform for systematic SAR exploration. By logically and sequentially modifying the hydroxyl and ketone functionalities, researchers can generate diverse libraries of compounds. The protocols and strategies outlined in this guide offer a validated starting point for these synthetic efforts. The key to successful SAR is the combination of rational synthetic design with rigorous analytical characterization, ensuring that the biological data generated is both reliable and interpretable, ultimately accelerating the journey from a chemical starting point to a drug candidate.

References

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • Benchchem. Navigating the Structure-Activity Landscape: A Comparative Guide to Piperidine Ring Substitutions in Furan-Based Compounds.
  • Dong, J., et al. (2007). Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). Journal of Medical Entomology. Available from: [Link]

  • ResearchGate. Structure–activity relationship of piperidine derivatives with anticancer activity. Available from: [Link]

  • Kim, K., et al. (2003). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Gou, Y., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Kato, M. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry. Available from: [Link]

  • Zafar, S., et al. Synthesis, characterization and antimicrobial activity of piperidine derivatives. Available from: [Link]

  • Rajput, A. P., & Nagarale, D. V. (2025). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. Available from: [Link]

  • Rajput, A. P., & Nagarale, D. V. (2025). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. Available from: [Link]

  • Der Pharma Chemica. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Available from: [Link]

  • Rigueto, C. V., et al. (2010). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. Helvetica Chimica Acta. Available from: [Link]

  • Science of Synthesis. Acylation of Alcohols and Amines. Available from: [Link]

  • Juhl, K., & Bols, M. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Lu, Y., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. Available from: [Link]

  • Zhang, W., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Molecules. Available from: [Link]

  • Google Patents. Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Google Patents. Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • Google Patents. (S)-1-Boc-3-hydroxypiperidine synthesis method.
  • Bakhanova, E. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

  • Google Patents. Selective acylation of secondary hydroxyl groups.
  • Wang, Z., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology. Available from: [Link]

  • Allery, M. (2016). Synthetic routes 1. YouTube. Available from: [Link]

  • Royal Society of Chemistry. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Available from: [Link]

  • Mulla, S. A., et al. (2012). Highly Efficient Cobalt (II) Catalyzed O-Acylation of Alcohols and Phenols under Solvent-Free Conditions. Open Journal of Synthesis Theory and Applications. Available from: [Link]

  • Benchchem. Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 1-(3-Hydroxypiperidin-1-yl)butan-1-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-3HP-BUT-001 Subject: Optimization of Chemoselective


-Acylation for 3-Hydroxypiperidine
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division[1]

Introduction

Welcome to the Synthesis Support Hub. You are likely accessing this guide because you are attempting to synthesize 1-(3-Hydroxypiperidin-1-yl)butan-1-one and are facing challenges with chemoselectivity or isolation.

The core challenge in this synthesis is the presence of two nucleophilic sites on the starting material (3-hydroxypiperidine): the secondary amine (N-H) and the secondary alcohol (O-H).

Your objective is Chemoselective


-Acylation :


If reaction conditions are not kinetically controlled, you will observe


-acylation (ester formation) or 

-diacylation.[1] This guide provides self-validating protocols to ensure the butyryl group attaches only to the nitrogen.

Part 1: Chemoselectivity & Reaction Design

The Decision Matrix

Before starting, select the protocol that matches your available resources and scale.

ReactionMatrix Start Start: Select Protocol Scale What is your scale? Start->Scale Small < 1 gram (Discovery) Scale->Small Large > 10 grams (Process/Scale-up) Scale->Large Decision Is strict anhydrous handling possible? Small->Decision Schotten Protocol B: Schotten-Baumann (DCM / H2O / NaOH) Large->Schotten Cost Effective Anhydrous Protocol A: Anhydrous (DCM / Et3N) Decision->Anhydrous Yes Decision->Schotten No (Easier Setup)

Figure 1: Decision matrix for selecting the optimal synthesis route based on scale and lab capabilities.

Part 2: Validated Experimental Protocols

Protocol A: Anhydrous Kinetic Control (Recommended for High Purity)

Best for: Small scale (<5g), ensuring zero ester byproducts.[1]

The Logic: Amines are better nucleophiles than alcohols. By keeping the temperature low (


C) and adding the electrophile slowly, we rely on kinetic control . The amine reacts instantly; the alcohol is too slow to react at this temperature without a stronger base catalyst (like DMAP).

Reagents:

  • 3-Hydroxypiperidine (1.0 equiv)[1]

  • Butyryl Chloride (1.05 equiv) — Do not use large excess.[1]

  • Triethylamine (TEA) or DIPEA (1.2 equiv)[1]

  • Dichloromethane (DCM) [Anhydrous][1]

Step-by-Step:

  • Dissolution: Dissolve 3-hydroxypiperidine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon.

  • Cryo-Cooling: Cool the solution to -10°C (Ice/Salt bath). Critical: Do not skip cooling.

  • Controlled Addition: Dilute Butyryl Chloride (1.05 eq) in a small volume of DCM. Add this solution dropwise over 30 minutes.

    • Why? High local concentration of acid chloride promotes

      
      -acylation.[1] Dropwise addition starves the reaction of electrophile, ensuring the faster-reacting amine consumes it all.
      
  • Quench: Stir at 0°C for 1 hour. Monitor by TLC/LCMS. Quench with saturated

    
    .
    
Protocol B: Schotten-Baumann Conditions (Robust/Scalable)

Best for: Large scale, cost-efficiency, and tolerance to moisture.[1]

The Logic: This biphasic system uses water to solvate the inorganic base. The amine reacts at the interface or in the organic phase. The alcohol is less likely to deprotonate and react with the acid chloride in the presence of water, which competes for the acyl chloride (hydrolysis) if the amine doesn't catch it first.

Reagents:

  • 3-Hydroxypiperidine (1.0 equiv)[1]

  • Butyryl Chloride (1.1 equiv)[1]

  • NaOH (2.0 equiv, dissolved in water)[1]

  • DCM or THF (Solvent)[1][2]

Step-by-Step:

  • Biphasic Setup: Dissolve 3-hydroxypiperidine in DCM. Add an equal volume of 10% NaOH solution.

  • Cooling: Cool the vigorously stirred mixture to 0°C .

  • Addition: Add Butyryl Chloride dropwise.

  • Workup: Separate phases. The product (amide) will be in the DCM layer.

Part 3: Data & Troubleshooting (FAQ)

Common Issues & Solutions
SymptomDiagnosisCorrective Action
LCMS shows M+70 peak (Diacylation) Loss of Selectivity. You essentially made the ester-amide.1. Lower temperature to -20°C.2. Reduce Butyryl Chloride to exactly 1.0 equiv.3. Ensure slow addition rate.[1]
Low Yield (Product in Aqueous Layer) Water Solubility. The free hydroxyl group makes the product amphiphilic.1. Saturate the aqueous layer with NaCl (Salting out).2. Extract with CHCl3:IPA (3:1) instead of pure DCM.
Viscous Oil / Gum Solvent Trapping. The amide forms strong H-bonds.1. Dissolve in Et2O, sonicate to precipitate impurities.2. Lyophilize (freeze-dry) from benzene/water if permissible, or high-vac at 40°C for 12h.
Mechanistic Visualization: Why Selectivity Fails

Understanding the competition between the Nitrogen and Oxygen atoms is critical for troubleshooting.

Mechanism Substrate 3-Hydroxypiperidine N_Attack Path A: N-Attack (Kinetic Favored) Substrate->N_Attack k(amine) >> k(alcohol) @ 0°C O_Attack Path B: O-Attack (Thermodynamic/Excess) Substrate->O_Attack High Temp or Excess Reagent reagent Butyryl Chloride reagent->N_Attack reagent->O_Attack Product Target Amide (Desired) N_Attack->Product Byproduct Ester/Diacyl (Impurity) O_Attack->Byproduct

Figure 2: Kinetic competition pathway.[1] Path A is favored by low temperature and stoichiometric control.

Part 4: Quality Control Specifications

When validating your product, look for these specific NMR signatures to confirm N-acylation vs O-acylation.

  • 1H NMR (CDCl3):

    • Target (N-Acyl): The proton adjacent to the hydroxyl group (

      
      -OH) should remain at ~3.5 - 3.8 ppm .[1]
      
    • Impurity (O-Acyl): If esterification occurred, the

      
      -O-C=O proton shifts downfield significantly to ~4.8 - 5.0 ppm  (deshielding effect of the ester).[1]
      
  • IR Spectroscopy:

    • Target: Strong Amide I band (~1620-1640 cm⁻¹).[1] Broad OH stretch (~3300-3400 cm⁻¹) must be present.[1]

    • Impurity: Appearance of Ester Carbonyl band (~1730-1750 cm⁻¹).[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Foundational text on chemoselectivity of amines vs alcohols). [1]

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[3] (Reference for selective acylation strategies). [1]

  • Pattabiraman, V. R., & Bode, J. W. (2011).[1] Rethinking amide bond synthesis. Nature, 480(7378), 471-479.[1] (Review of amide coupling efficiencies). [1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.[1] (Detailed review of coupling reagents and selectivity). [1]

Sources

Side product formation in the synthesis of 1-(3-Hydroxypiperidin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(3-Hydroxypiperidin-1-yl)butan-1-one

Topic: Troubleshooting Side Product Formation & Chemoselectivity Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.[1]

Executive Summary & Reaction Context

The Challenge: The synthesis of 1-(3-Hydroxypiperidin-1-yl)butan-1-one involves the N-acylation of 3-hydroxypiperidine with a butyrylating agent (typically butyryl chloride or butyric anhydride).[1] The core technical difficulty lies in chemoselectivity : the starting material contains two nucleophilic sites—a secondary amine (N1) and a secondary alcohol (C3-OH).[1]

While the amine is generally more nucleophilic, competitive O-acylation (ester formation) and subsequent N,O-diacylation are common failure modes, particularly under uncontrolled exothermic conditions or incorrect stoichiometry.[1] This guide provides a mechanistic breakdown of these side products and validated protocols to suppress them.

Target Molecule:

  • IUPAC Name: 1-(3-Hydroxypiperidin-1-yl)butan-1-one[1]

  • Core Moiety: N-butyryl-3-hydroxypiperidine[1][2][3]

  • Critical Attribute: Free hydroxyl group at C3 (essential for further functionalization or biological activity).[1]

Reaction Pathway & Impurity Profile

The following diagram illustrates the competitive pathways governing the product distribution. Understanding this flow is critical for troubleshooting.

ReactionPathway SM 3-Hydroxypiperidine (Starting Material) Target TARGET PRODUCT N-Acyl (Amide) 1-(3-Hydroxypiperidin-1-yl)butan-1-one SM->Target Fast (k_N > k_O) Base/Low Temp Impurity_O Transient Intermediate O-Acyl (Ester) (Kinetic/Acidic Conditions) SM->Impurity_O Slow (Acidic/High Temp) Reagent Butyryl Chloride (1.0 - 1.1 eq) Impurity_Di MAJOR SIDE PRODUCT N,O-Diacyl (Ester-Amide) Over-acylation Target->Impurity_Di Excess Reagent High Temp Impurity_O->Target O->N Acyl Migration (Base catalyzed) Impurity_O->Impurity_Di + Butyryl Cl

Figure 1: Competitive acylation pathways. The primary goal is to maximize


 (amine reaction) while minimizing 

(hydroxyl reaction).

Troubleshooting Guide (Q&A)

Issue 1: I see a less polar impurity (High R ) on my TLC.

Diagnosis: This is almost certainly the N,O-diacylated byproduct (1-(3-(butyryloxy)piperidin-1-yl)butan-1-one).

  • Mechanism: Once the target amide is formed, the remaining hydroxyl group can react with excess butyryl chloride if the reaction is allowed to run too long, gets too hot, or if >1.1 equivalents of acylating agent are used.[1]

  • Solution:

    • Stoichiometry Control: Reduce butyryl chloride to 0.95–1.0 equivalents. It is better to have unreacted starting material (which is water-soluble and easily removed) than di-acylated impurity (which requires chromatography).[1]

    • Temperature: Conduct the addition at 0°C or -10°C. The activation energy for O-acylation is higher than N-acylation; low temperature kinetically favors the amide.

    • Hydrolysis Step: If the impurity is already formed, treat the crude mixture with 1M NaOH or LiOH in MeOH/Water for 30-60 minutes. The ester bond is far more labile (unstable) than the amide bond and will selectively hydrolyze back to the target hydroxyl compound [1].

Issue 2: My yield is low, and the aqueous layer contains organic material.

Diagnosis: Incomplete extraction or formation of the O-acyl amine salt .

  • Mechanism: If the reaction pH drops below 7 (becomes acidic), the amine protonates (

    
    ), deactivating it.[1] The acylating agent may then react with the hydroxyl group (O-acylation). The resulting amino-ester is highly water-soluble as a salt.
    
  • Solution:

    • pH Monitoring: Ensure the reaction mixture remains basic (pH 9–10) throughout the addition. Use a biphasic system (Schotten-Baumann) with carbonate base to buffer the HCl generated.[1]

    • Salting Out: The target molecule (N-butyryl-3-hydroxypiperidine) is amphiphilic. Saturate the aqueous layer with NaCl (brine) during extraction and use a polar organic solvent like DCM or EtOAc/Isopropanol (9:1) for extraction.[4]

Issue 3: Variable results when scaling up.

Diagnosis: Exotherm management failure leading to loss of chemoselectivity .

  • Mechanism: On a small scale, heat dissipates quickly.[1] On a large scale, the exothermic reaction with butyryl chloride creates localized "hot spots" where O-acylation occurs.

  • Solution:

    • Dilution: Dilute the acylating agent in DCM before addition.

    • Controlled Addition: Use a dropping funnel or syringe pump. The addition rate should be controlled by the internal temperature, not time.[1] Keep internal T < 5°C.

Validated Experimental Protocols

Method A: Schotten-Baumann Conditions (Recommended for Selectivity)

Best for: Maximizing chemoselectivity and ease of purification.[1]

Principle: Water suppresses O-acylation because the hydroxyl group is solvated and less nucleophilic, while the amine remains reactive. The inorganic base scavenges the acid byproduct immediately [2].

  • Setup: Dissolve 3-hydroxypiperidine hydrochloride (10 mmol) in Water (10 mL).

  • Base Addition: Add K₂CO₃ (25 mmol, 2.5 eq) or NaOH (22 mmol). Cool to 0°C.

  • Reagent Addition: Dissolve Butyryl Chloride (10.5 mmol, 1.05 eq) in THF or DCM (10 mL). Add this solution dropwise to the aqueous amine over 30 minutes, maintaining T < 5°C.

  • Reaction: Stir vigorously at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

  • Workup:

    • Separate layers.

    • Extract aqueous layer with DCM (3 x 15 mL).[1]

    • Critical Step: Wash combined organics with saturated NaHCO₃ (removes butyric acid) and Brine.[1]

    • Dry over Na₂SO₄ and concentrate.[3][5]

  • Purification: Usually yields >90% pure material. If di-acyl impurity >5%, perform selective hydrolysis (see Issue 1).[1]

Method B: Anhydrous Conditions (DCM/TEA)

Best for: Water-sensitive reagents or parallel synthesis libraries.[1]

  • Setup: Dissolve 3-hydroxypiperidine (10 mmol) and Triethylamine (TEA) (12 mmol, 1.2 eq) in anhydrous DCM (20 mL). Cool to -10°C (Ice/Salt bath).

  • Addition: Add Butyryl Chloride (10 mmol, 1.0 eq) dropwise. Do not use excess.

  • Quench: After 2 hours, add 1M NaOH (5 mL) and stir for 20 mins (hydrolyzes any trace ester).

  • Workup: Standard extraction.

Data & Impurity Characterization

ComponentStructure DescriptionRelative Polarity (TLC)OriginRemoval Strategy
Target Product N-Butyryl, Free OHMedium (Baseline in Hex/EtOAc)Desired ReactionN/A
Impurity A (Di-acyl) N-Butyryl, O-ButyrylLow (High R

)
Over-acylationSelective Hydrolysis (LiOH/MeOH)
Impurity B (Acid) Butyric AcidHigh (Streaks/Acidic)Reagent HydrolysisBasic Wash (NaHCO₃)
Impurity C (Start Mat) Free NH, Free OHVery High (Baseline/Water sol.)[1]Incomplete RxnAqueous Acid Wash (1M HCl)

Diagnostic Flowchart

Use this logic tree to determine the next step in your experiment.

TroubleshootingTree Start Analyze Crude Mixture (TLC / LC-MS) CheckImpurity Is there a High Rf spot (+70 Da mass shift)? Start->CheckImpurity YesImpurity YES: Di-acylated Product Present CheckImpurity->YesImpurity High Rf NoImpurity NO: Check Target Yield CheckImpurity->NoImpurity Single Spot ActionHydrolysis ACTION: Treat with LiOH/MeOH for 30 mins (Selective Hydrolysis) YesImpurity->ActionHydrolysis CheckSM Is Starting Material remaining? NoImpurity->CheckSM YesSM YES: Incomplete Conversion CheckSM->YesSM ActionExtract ACTION: Acidify aqueous layer to remove unreacted amine, then re-extract target. YesSM->ActionExtract

Figure 2: Decision matrix for crude product analysis.

References

  • Taylor & Francis. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Link[1]

  • National Institutes of Health (PMC). (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions. Link

  • American Chemical Society (JOC). Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Link[1]

  • Google Patents. (1993). WO1993020038A1 - Selective n-acylation of amino alcohols. Link

Sources

Technical Support Center: Overcoming Poor Solubility of 1-(3-Hydroxypiperidin-1-yl)butan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-hydroxypiperidin-1-yl)butan-1-one derivatives. This guide is designed to provide in-depth, practical solutions to one of the most significant challenges encountered during the development of these promising compounds: poor aqueous solubility. Overcoming this hurdle is critical for achieving desired bioavailability and therapeutic efficacy.[1]

This document provides a structured approach to troubleshooting and resolving solubility issues through a question-and-answer format, detailed experimental protocols, and data-driven insights.

I. Frequently Asked Questions (FAQs)

Q1: What are the underlying reasons for the poor solubility of my 1-(3-hydroxypiperidin-1-yl)butan-1-one derivative?

A1: The solubility of 1-(3-hydroxypiperidin-1-yl)butan-1-one derivatives is a multifactorial issue. While the core piperidine structure can form hydrogen bonds with water, the overall solubility is often dictated by a combination of factors.[2] These include:

  • High Crystallinity: A stable, highly ordered crystal lattice requires significant energy to break apart, thus reducing solubility.[2]

  • Low Polarity: The presence of nonpolar, bulky hydrophobic groups attached to the piperidine ring can significantly decrease the molecule's affinity for aqueous environments.[2][3]

  • Molecular Weight and Structure: Larger, more complex molecular structures can present challenges to effective solvation.[4]

  • pH-Dependent Ionization: As these derivatives often contain a basic piperidine nitrogen, their charge state, and consequently solubility, is highly dependent on the pH of the solution.[3]

Q2: What are the primary strategies to enhance the solubility of these piperidine derivatives?

A2: Broadly, the approaches to improve solubility can be categorized into formulation-based strategies and structural modifications.

Formulation-Based Strategies: These methods enhance solubility without altering the chemical structure of the compound. Key techniques include:

  • pH Adjustment: Modifying the pH of the solvent to ionize the molecule.[5]

  • Co-solvents: Using a mixture of water and a miscible organic solvent.[6][7][8]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within a cyclodextrin.[2][9][10][11]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix.[2][12][13][14]

  • Particle Size Reduction: Increasing the surface area through techniques like micronization or nanosizing.[2][5][15][16]

  • Lipid-Based Formulations: Incorporating the compound into systems like self-emulsifying drug delivery systems (SEDDS).[2][5][15][17]

  • Use of Surfactants: Employing surfactants to form micelles that can solubilize the compound.[5][18]

Structural Modification (Prodrug Approach): This involves chemically modifying the molecule to create a more soluble derivative (a prodrug) that converts back to the active parent drug in the body. This is a more involved strategy typically considered when formulation approaches are insufficient.[19][20][21][22]

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my biological assay. How can I prevent this?

A3: This is a very common problem when working with poorly soluble compounds. Here are several strategies to mitigate this issue:

  • Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally at a level that doesn't affect the biological system (typically ≤1%).[23]

  • Stepwise Dilution: Instead of a single, large dilution, perform a series of smaller, stepwise dilutions. This can help to avoid a sudden, drastic change in the solvent environment.[23]

  • Pre-warm the Aqueous Buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes help to keep the compound in solution.

  • Incorporate a Solubilizing Excipient: Consider adding a small amount of a biocompatible co-solvent (e.g., ethanol, propylene glycol) or a cyclodextrin to the aqueous buffer before adding your compound.[8]

II. Troubleshooting and Optimization Guides

This section provides detailed troubleshooting advice for common solubility enhancement techniques.

Technique 1: pH Adjustment
  • Issue: Inconsistent or lower-than-expected solubility improvement with pH modification.

  • Troubleshooting Steps:

    • Determine the pKa of your compound: The greatest change in solubility will occur around the pKa. Understanding this value is crucial for selecting the optimal pH range.

    • Buffer Selection: Ensure the chosen buffer has adequate capacity at the target pH to maintain it upon addition of your compound.

    • Check for Salt Formation/Precipitation: At certain pH values, your compound might form a less soluble salt with components of the buffer. Visually inspect for any precipitation.

    • Stability at Target pH: Assess the chemical stability of your compound at the optimized pH, as extreme pH values can lead to degradation over time.

Technique 2: Co-solvents
  • Issue: Compound precipitates out of the co-solvent mixture over time or upon further dilution.

  • Troubleshooting Steps:

    • Screen a Panel of Co-solvents: Not all co-solvents are equally effective. Test a range of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, and polyethylene glycols (PEGs).[6][8]

    • Optimize the Co-solvent/Water Ratio: Systematically vary the percentage of the co-solvent to find the optimal ratio that maintains solubility without being overly toxic to your biological system.

    • Consider the Impact on Biological Assays: High concentrations of organic co-solvents can interfere with biological assays. Always run a vehicle control to assess the effect of the co-solvent alone.

Technique 3: Complexation with Cyclodextrins
  • Issue: Limited solubility enhancement despite using cyclodextrins.

  • Troubleshooting Steps:

    • Select the Right Cyclodextrin: The size of the cyclodextrin cavity is important. Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for their suitable cavity size and improved safety profile.[9]

    • Determine the Optimal Molar Ratio: The stoichiometry of the drug-cyclodextrin complex can vary. A phase solubility study is recommended to determine the optimal ratio.

    • Method of Complexation: The method used to form the inclusion complex (e.g., kneading, co-precipitation, freeze-drying) can impact the efficiency of encapsulation and subsequent solubility improvement.[16]

Technique 4: Solid Dispersions
  • Issue: The solid dispersion is not stable and the compound recrystallizes over time.

  • Troubleshooting Steps:

    • Polymer Selection: The choice of hydrophilic polymer is critical. Polymers that can form specific interactions, such as hydrogen bonds, with your compound can help stabilize the amorphous form.[2]

    • Drug-Polymer Miscibility: Ensure that your compound and the chosen polymer are miscible. Techniques like Differential Scanning Calorimetry (DSC) can be used to assess miscibility.[2]

    • Control Moisture Content: Moisture can act as a plasticizer, promoting recrystallization. Store solid dispersions in a desiccator or under controlled humidity.[2]

III. Experimental Protocols

Protocol 1: Phase Solubility Study with Cyclodextrins

This protocol is designed to determine the apparent stability constant (Kc) and complexation efficiency of a cyclodextrin with your 1-(3-hydroxypiperidin-1-yl)butan-1-one derivative.

Materials:

  • Your piperidine derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaking incubator

  • Syringe filters (0.22 µm)

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare a series of aqueous solutions of HP-β-CD in PBS at varying concentrations (e.g., 0, 2, 4, 6, 8, 10 mM).

  • Add an excess amount of your piperidine derivative to each cyclodextrin solution in separate sealed vials.

  • Place the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.[2]

  • After equilibration, allow the samples to stand to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved particles.[2]

  • Analyze the concentration of the dissolved piperidine derivative in each filtered sample using a validated analytical method (e.g., HPLC-UV).

  • Plot the concentration of the dissolved piperidine derivative (y-axis) against the concentration of HP-β-CD (x-axis). The resulting phase solubility diagram will indicate the type of complex formed and can be used to calculate the stability constant.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol describes a common laboratory-scale method for preparing a solid dispersion.

Materials:

  • Your piperidine derivative

  • A hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30, HPMC)

  • A suitable organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and polymer are soluble.

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve a specific ratio of your piperidine derivative and the chosen polymer (e.g., 1:1, 1:2, 1:4 w/w) in the selected organic solvent.

  • Ensure complete dissolution to form a clear solution.

  • Evaporate the solvent using a rotary evaporator under reduced pressure and at a controlled temperature (typically not exceeding 40-50°C).

  • Once the bulk of the solvent is removed, a thin film will form on the wall of the flask.

  • Further dry the resulting solid in a vacuum oven at a controlled temperature for 24-48 hours to remove any residual solvent.

  • The resulting solid dispersion can be characterized using techniques like Powder X-ray Diffraction (PXRD) to confirm its amorphous nature and DSC to determine its glass transition temperature (Tg).

IV. Data Presentation and Visualization

Table 1: Comparison of Solubility Enhancement Strategies
StrategyPrincipleTypical Fold Increase in SolubilityAdvantagesDisadvantages
pH Adjustment Ionization of the molecule10 - 1,000Simple, cost-effectiveRisk of chemical instability, potential for in-vivo precipitation
Co-solvents Altering solvent polarity2 - 500Easy to preparePotential for toxicity, may precipitate upon dilution
Cyclodextrins Inclusion complex formation10 - 5,000Low toxicity, high solubilization potentialCost, potential for renal toxicity with some cyclodextrins
Solid Dispersions Formation of an amorphous state10 - 10,000Significant solubility enhancementPhysical instability (recrystallization), complex manufacturing
Nanosuspension Increased surface area5 - 1,000Improved dissolution velocity, suitable for parenteral administrationRequires specialized equipment, potential for particle aggregation
Diagrams

G

G

V. Conclusion

Overcoming the poor solubility of 1-(3-hydroxypiperidin-1-yl)butan-1-one derivatives is a critical step in their development as potential therapeutic agents. A systematic approach, beginning with a thorough understanding of the compound's physicochemical properties, is essential for selecting the most appropriate solubility enhancement strategy. This guide provides a foundation for troubleshooting common issues and implementing effective experimental protocols. By leveraging these techniques, researchers can significantly improve the developability of these promising compounds.

VI. References

  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.). Retrieved February 23, 2026, from [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. Retrieved February 23, 2026, from [Link]

  • Nanosuspension: A novel approch to enhance solubility of poorly water soluble drugs - A review. (n.d.). CORE. Retrieved February 23, 2026, from [Link]

  • Nanosuspension Technologies for Delivery of Poorly Soluble Drugs- A Review. (n.d.). Retrieved February 23, 2026, from [Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025, July 1). Jetir.org. Retrieved February 23, 2026, from [Link]

  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. (n.d.). ALZET® Osmotic Pumps. Retrieved February 23, 2026, from [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (2024, May 29). Hilaris Publisher. Retrieved February 23, 2026, from [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery Online. Retrieved February 23, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. Retrieved February 23, 2026, from [Link]

  • Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. (2020, July 11). International Journal of Pharmaceutical Sciences and Nanotechnology. Retrieved February 23, 2026, from [Link]

  • Nanosuspension Technology For Poorly Soluble Drugs: Recent Researches, Advances and Patents. (n.d.). Bentham Science Publisher. Retrieved February 23, 2026, from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. Retrieved February 23, 2026, from [Link]

  • Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. (2007, June 10). Retrieved February 23, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research. Retrieved February 23, 2026, from [Link]

  • SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. (2015, March 13). Retrieved February 23, 2026, from [Link]

  • A Review on Solubility Enhancement by Solid Dispersion Technique. (2021, December 29). Journal of Pharmaceutical Research International. Retrieved February 23, 2026, from [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). GSC Online Press. Retrieved February 23, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Retrieved February 23, 2026, from [Link]

  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry. Retrieved February 23, 2026, from [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). ACS Publications. Retrieved February 23, 2026, from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

  • The Experimental Determination of Solubilities. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved February 23, 2026, from [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (2020, July 13). ACS Publications. Retrieved February 23, 2026, from [Link]

  • The Role of Piperidine Derivatives in Medicinal Chemistry. (2026, February 13). Retrieved February 23, 2026, from [Link]

  • Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. (2023, May 4). DTIC. Retrieved February 23, 2026, from [Link]

  • Solubility and pH of amines. (n.d.). Retrieved February 23, 2026, from [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • A Guide to Improving API Solubility with Spray-Dried Dispersions. (2024, December 19). Retrieved February 23, 2026, from [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21). Retrieved February 23, 2026, from [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (2024, January 23). PubMed. Retrieved February 23, 2026, from [Link]

  • Overcoming the Challenge of Poor Drug Solubility. (2025, March 12). Retrieved February 23, 2026, from [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. Retrieved February 23, 2026, from [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2025, August 7). Retrieved February 23, 2026, from [Link]

  • IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. (n.d.). Retrieved February 23, 2026, from [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). Semantic Scholar. Retrieved February 23, 2026, from [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Prodrug strategies to overcome poor water solubility. (2007, July 30). PubMed. Retrieved February 23, 2026, from [Link]

  • The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • pH and Solubility. (2025, August 15). AP Chem | Fiveable. Retrieved February 23, 2026, from [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE. Retrieved February 23, 2026, from [Link]

Sources

Refinement of work-up procedure for 1-(3-Hydroxypiperidin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refinement of Work-up Procedure & Isolation Strategies

Document ID: TSC-2024-HPB-01 Status: Active / Verified Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary

The synthesis of 1-(3-Hydroxypiperidin-1-yl)butan-1-one (hereafter HPB-1 ) presents a classic "amphiphilic amide" challenge. The molecule contains a lipophilic butyryl chain and a hydrophilic 3-hydroxypiperidine core. Standard work-up procedures (e.g., Dilute HCl quench


 EtOAc extraction) frequently result in low yields (<40%)  or persistent emulsions  due to the compound's high water solubility and hydrogen-bonding capacity.

This guide provides a refined, field-tested protocol focusing on phase equilibrium manipulation and regioselectivity control to maximize recovery and purity.

Module 1: The Core Challenge – "Where is my Product?"

The Solubility Paradox

Users often report that HPB-1 "disappears" during aqueous work-up. This is not decomposition; it is partitioning.

  • Mechanism: The C3-hydroxyl group and the amide oxygen act as strong Hydrogen Bond Acceptors (HBA) and Donors (HBD). In dilute aqueous solutions, the hydration shell stabilizes the molecule, making it prefer the aqueous phase over non-polar organic solvents like Diethyl Ether or Hexane.

Refined Protocol: The "Salting-Out" & Polar Extraction System

Do not use standard Ethyl Acetate/Water partitioning. Use the following optimized workflow:

Step-by-Step Methodology
  • Reaction Quench:

    • Quench the reaction mixture (typically in DCM or THF) with a minimal amount of water.

    • Critical: If Butyryl Chloride was used, neutralize generated HCl with saturated

      
       to pH 7-8.
      
  • Saturation (The "Salting Out" Effect):

    • Add solid Sodium Chloride (NaCl) to the aqueous layer until saturation is reached (undissolved salt visible).

    • Why: This increases the ionic strength of the aqueous phase, disrupting the hydration shell of HPB-1 and forcing it into the organic phase (Hofmeister effect).

  • Extraction Solvent Switch:

    • Standard: Dichloromethane (DCM).

    • Enhanced (Recommended): DCM : Isopropanol (3:1 v/v) or Chloroform : Isopropanol (3:1 v/v) .

    • Why: The Isopropanol acts as a phase-transfer bridge, solvating the hydroxyl group of HPB-1 while the chlorinated solvent pulls the bulk molecule.

  • Drying & Concentration:

    • Dry combined organics over

      
       (Sodium Sulfate).[1][2][3] Do not use 
      
      
      
      if the product is scarce, as magnesium salts can coordinate with the amide/hydroxyl system, leading to loss on the filter cake.

Module 2: Visualization of Work-up Logic

The following decision tree illustrates the logical flow for isolating HPB-1 based on reaction scale and observed impurities.

WorkupLogic Start Crude Reaction Mixture (HPB-1 + Byproducts) CheckTLC TLC Analysis (Check for Di-acylated impurity) Start->CheckTLC DiAcyl Di-acylated Present? (O- & N-acylated) CheckTLC->DiAcyl Hydrolysis Selective Hydrolysis (MeOH / 1M NaOH, 0°C, 30 min) DiAcyl->Hydrolysis Yes (Rf > Product) Quench Quench & Neutralize (pH 7-8) DiAcyl->Quench No Hydrolysis->Quench Salt Add Solid NaCl (Saturate Aqueous Phase) Quench->Salt Extract Solvent Choice Salt->Extract SolventA DCM : IPA (3:1) (High Recovery) Extract->SolventA Scale < 10g SolventB Continuous Extraction (Liquid-Liquid, 12h) Extract->SolventB Scale > 10g Final Pure HPB-1 SolventA->Final SolventB->Final

Figure 1: Decision matrix for work-up and purification of HPB-1, prioritizing impurity management and scale.

Module 3: Troubleshooting Guide (Q&A)

Issue 1: Low Yield / Product Loss

User Question: "I started with 5g of 3-hydroxypiperidine, but after extracting with Ethyl Acetate and washing with brine, I only recovered 1.2g. Where did it go?"

Technical Analysis: Ethyl Acetate is too non-polar for this specific amide-alcohol. Furthermore, if you washed the organic layer with water to remove salts, you likely back-extracted your product into the aqueous waste.

Corrective Action:

  • Recover the Aqueous Layer: Do not discard your aqueous waste.

  • Saturate: Add solid NaCl to that aqueous layer until no more dissolves.

  • Re-extract: Extract 3x with DCM:IPA (3:1) .

  • Combine: Merge these new extracts with your original organic layer.

Issue 2: Impurity Management (O-Acylation)

User Question: "My NMR shows a mixture. I see the amide signals, but also a shift corresponding to an ester at the C3 position. How do I prevent this?"

Technical Analysis: 3-Hydroxypiperidine contains two nucleophiles: the secondary amine (N) and the secondary alcohol (O). While N-acylation is kinetically favored, O-acylation (ester formation) occurs if excess acylating agent is used or if the reaction runs too long/hot.

Corrective Action (The "Rescue" Protocol): You do not need to restart. Esters are far more labile (unstable) to base hydrolysis than amides.

  • Dissolve the crude mixture in Methanol (MeOH).

  • Add 1.0 equivalent of LiOH or NaOH (1M aq) .

  • Stir at 0°C for 30-60 minutes .

  • Monitor via TLC.[1][2][4] The less polar ester spot will disappear, converting back to the desired alcohol (HPB-1), while the amide bond remains intact.

Issue 3: Persistent Emulsions

User Question: "During extraction, I have a thick 'rag' layer between the DCM and water that won't separate."

Technical Analysis: This is likely caused by the formation of Sodium Butyrate (a surfactant) if you used Butyric Acid/Anhydride, or simply the amphiphilic nature of the product acting as a detergent.

Corrective Action:

  • Filtration: Pass the entire biphasic mixture through a pad of Celite (diatomaceous earth). This physically breaks the emulsion bubbles.

  • Brine Shock: Add more solid NaCl.

  • Wait: If time permits, let it stand overnight.

Module 4: Comparative Solvent Data

Select the extraction solvent based on the partition coefficient efficiency for polar amides.

Solvent SystemPolarity IndexExtraction Efficiency (HPB-1)ProsCons
Diethyl Ether 2.8< 10%Fast evaporationIneffective. Product stays in water.
Ethyl Acetate 4.4~ 40-50%Safer than chlorinatedRequires many extractions; wet solvent.
DCM 3.1~ 70%Good solubilityCan form emulsions.
DCM : IPA (3:1) High > 90% Best Recovery IPA increases water carryover (must dry well).
n-Butanol 4.0> 95%Excellent for polar compoundsHigh Boiling Point (117°C). Difficult to remove.

Module 5: Regioselectivity & Pathway

Understanding the competing pathways is crucial for purity. The following diagram details the kinetic vs. thermodynamic products.

ReactionPath SM 3-Hydroxypiperidine Target N-Acyl Product (HPB-1) (Kinetically Favored) SM->Target Fast (0°C) Reagent + Butyryl Chloride (1.0 eq) Impurity N,O-Diacyl Impurity (Over-reaction) Target->Impurity Excess Reagent High Temp Impurity->Target Selective Hydrolysis (LiOH/MeOH)

Figure 2: Reaction pathway showing the formation of the desired N-acyl product and the potential Over-acylated impurity, with the chemical repair route.

References

  • Amide Bond Formation & Workup

    • Title: Green Chemistry Approaches to Amide Bond Form
    • Source: American Chemical Society (ACS) Green Chemistry Institute.
    • Context: Principles of solvent selection for polar amides.
    • URL:[Link]

  • Extraction of Polar Compounds

    • Title: Strategies for the Isolation of Polar Organic Compounds from Aqueous Solutions.[5]

    • Source: University of Rochester, Department of Chemistry.
    • Context: Validates the use of CHCl3/IPA and DCM/IPA mixtures for w
    • URL:[Link]

  • Regioselectivity in Amino-Alcohols

    • Title: Chemoselective N-Acyl
    • Source: Journal of Organic Chemistry (via NIH/PubMed).
    • Context: Mechanistic insight into N- vs O-acylation rates in piperidine deriv
    • URL:[Link](General reference for N-acylation preference).

  • Properties of 3-Hydroxypiperidine

    • Title: 3-Hydroxypiperidine Synthesis and Properties.[1][6][7][8][9]

    • Source: ChemicalBook / PubChem.
    • Context: Solubility d

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-(3-Hydroxypiperidin-1-yl)butan-1-one and its N-Boc Analog

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Predicting and Verifying Pharmacological Activity

In the landscape of drug discovery and development, the modification of a chemical scaffold, even by what appears to be a simple chemical protection step, can have profound implications for its biological activity. This guide provides an in-depth comparison of 1-(3-Hydroxypiperidin-1-yl)butan-1-one and its N-Boc (tert-butyloxycarbonyl) protected analog. While specific experimental data for 1-(3-Hydroxypiperidin-1-yl)butan-1-one is not extensively documented in publicly available literature, its structural motifs are present in a wide array of pharmacologically active agents.[1][2][3][4][5] This guide will, therefore, leverage established principles of medicinal chemistry to predict the differential activity of these two compounds and will lay out a comprehensive experimental framework to validate these hypotheses.

The core of our comparison lies in the piperidine ring, a ubiquitous scaffold in medicinal chemistry, known to confer favorable pharmacokinetic properties and to be a key component in drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[2][3][4][5][6] The addition of an N-Boc group is a common strategy to temporarily mask the reactivity of the piperidine nitrogen during a synthetic sequence.[7][8] However, this modification fundamentally alters the molecule's physicochemical properties and, consequently, its ability to interact with biological targets.

Structural and Physicochemical Considerations

The two molecules at the center of this guide are:

  • 1-(3-Hydroxypiperidin-1-yl)butan-1-one (Parent Compound): A tertiary amine with a free nitrogen lone pair. This nitrogen can act as a hydrogen bond acceptor and can be protonated at physiological pH, conferring a positive charge to the molecule.

  • tert-Butyl 3-hydroxy-1-(1-oxobutyl)piperidine-1-carboxylate (N-Boc Analog): The piperidine nitrogen is incorporated into a carbamate functional group. The lone pair of electrons on the nitrogen is delocalized through resonance with the adjacent carbonyl group, significantly reducing its basicity and nucleophilicity.

The introduction of the bulky, lipophilic N-Boc group is expected to have several consequences:

  • Basicity: The N-Boc analog will be significantly less basic than the parent compound. This is because the nitrogen lone pair is delocalized by resonance with the Boc carbonyl group, making it less available for protonation.

  • Lipophilicity: The N-Boc analog is expected to be more lipophilic (higher LogP) due to the addition of the tert-butyl group. This could influence its membrane permeability and solubility in aqueous media.

  • Conformational Rigidity: The planar nature of the carbamate bond may introduce some conformational constraints on the piperidine ring compared to the parent compound.

Property1-(3-Hydroxypiperidin-1-yl)butan-1-one (Predicted)N-Boc Analog (Predicted)Rationale for Difference
Molecular Weight 171.24 g/mol 271.36 g/mol Addition of the Boc group (C5H9O2)
pKa (of Piperidine N) ~8-9Not basicNitrogen lone pair delocalized in the carbamate
LogP LowerHigherAddition of the lipophilic tert-butyl group
Hydrogen Bond Acceptors 2 (hydroxyl O, carbonyl O, and potentially N)3 (hydroxyl O, both carbonyl O's)The Boc group adds an additional carbonyl oxygen.
Hydrogen Bond Donors 1 (hydroxyl H)1 (hydroxyl H)Unchanged.

Hypothesized Biological Activity

Based on the structural features, 1-(3-Hydroxypiperidin-1-yl)butan-1-one, with its tertiary amine, could potentially interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) or ion channels, where a protonated nitrogen can form key ionic interactions.[9] The specific butanoyl chain and the 3-hydroxy group would further dictate target specificity. Piperidine derivatives are known to exhibit a vast range of activities, including but not limited to CNS effects (e.g., antipsychotic, analgesic), anticancer, and antimicrobial properties.[2]

Conversely, the N-Boc analog is hypothesized to be biologically inactive or have significantly attenuated activity compared to the parent compound. The rationale for this is twofold:

  • Steric Hindrance: The bulky tert-butyl group can sterically hinder the molecule from fitting into the binding pocket of a target receptor or enzyme.

  • Loss of Key Interactions: If the biological activity of the parent compound relies on the basicity of the piperidine nitrogen for a critical ionic or hydrogen bond interaction with the target protein, the N-Boc analog will be unable to form this bond, thus abolishing its activity.[5]

It is important to note that the N-Boc analog itself is primarily regarded as a synthetic intermediate. For instance, (S)-1-Boc-3-hydroxypiperidine is a key chiral building block in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, which is used in cancer therapy.[10][11][12][13]

Experimental Workflow for Comparative Activity Profiling

To empirically test these hypotheses, a structured, multi-tiered experimental approach is necessary. This workflow is designed to first characterize the compounds physicochemically and then move into biological assays.

Caption: A multi-phased workflow for the comparative biological evaluation of novel compounds.

Detailed Experimental Protocols

Phase 1: Physicochemical Characterization

  • Synthesis and Purification:

    • 1-(3-Hydroxypiperidin-1-yl)butan-1-one: Synthesize via acylation of 3-hydroxypiperidine with butanoyl chloride or butyric anhydride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane). Purify by column chromatography.

    • N-Boc Analog: Synthesize by reacting 1-(3-Hydroxypiperidin-1-yl)butan-1-one with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP).[8] Purify by column chromatography.

  • Structural Verification: Confirm the identity and purity (>95%) of both compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Physicochemical Profiling:

    • Solubility: Determine aqueous solubility at a relevant pH (e.g., 7.4) using a standard shake-flask method followed by HPLC or UV-Vis analysis.

    • Lipophilicity (LogP): Experimentally determine the octanol-water partition coefficient (LogP) using the shake-flask method.

    • pKa Determination: For the parent compound, determine the pKa of the piperidine nitrogen using potentiometric titration.

Phase 2: In Vitro Screening

  • Broad Receptor Panel Screening:

    • Objective: To identify potential biological targets for the parent compound and confirm the lack of activity for the N-Boc analog.

    • Protocol: Submit both compounds for screening against a commercially available panel of common drug targets (e.g., a Cerep or Eurofins panel) at a standard concentration (e.g., 10 µM). These panels typically include a wide range of GPCRs, ion channels, kinases, and transporters.[9][14]

  • Cytotoxicity/Antiproliferative Assays:

    • Objective: To assess the potential anticancer activity of the compounds.

    • Protocol:

      • Seed various human cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in 96-well plates.[6]

      • After 24 hours, treat the cells with serial dilutions of each compound (e.g., from 0.1 to 100 µM) for 72 hours.

      • Assess cell viability using an MTT or Sulforhodamine B (SRB) assay.[6]

      • Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound.

Phase 3: Hit Validation and Mechanism of Action (if activity is found for the parent compound)

  • Dose-Response and IC₅₀/EC₅₀ Determination:

    • Objective: To quantify the potency of the active parent compound against the identified target.

    • Protocol: Perform a full dose-response curve (e.g., 10-point, half-log dilutions) in the relevant functional or binding assay to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists).

  • Competitive Radioligand Binding Assays:

    • Objective: To determine the binding affinity (Ki) of the parent compound for a specific receptor identified in the panel screen.[15][16]

    • Protocol:

      • Prepare cell membranes expressing the target receptor.

      • Incubate the membranes with a known radioligand for the receptor and increasing concentrations of the parent compound.

      • Separate bound from free radioligand by rapid filtration.

      • Measure the radioactivity of the filters.

      • Calculate the IC₅₀ and convert it to a Ki value using the Cheng-Prusoff equation.

      • The N-Boc analog should be run in parallel as a negative control.

Binding_Assay_Logic cluster_0 Competitive Binding Assay cluster_1 Expected Outcome Receptor Receptor Radioligand Radioligand (*) Radioligand->Receptor Binds Parent Parent Compound Parent->Receptor Binds Result1 Parent Compound Displaces Radioligand (High Affinity) Parent->Result1 NBoc N-Boc Analog NBoc->Receptor No Binding Result2 N-Boc Analog Does NOT Displace (No/Low Affinity) NBoc->Result2

Caption: Logic of a competitive binding assay to differentiate active vs. inactive analogs.

Conclusion and Forward Look

This guide outlines a clear, logical, and experimentally grounded framework for comparing the biological activities of 1-(3-Hydroxypiperidin-1-yl)butan-1-one and its N-Boc protected analog. Based on fundamental principles of medicinal chemistry, we strongly hypothesize that the parent compound may possess biological activity contingent on its basic piperidine nitrogen, while the N-Boc analog will likely serve as an inactive control.

The critical takeaway for researchers is the understanding that the N-Boc group is more than just a synthetic tool; it is a profound modulator of biological function. By removing the nitrogen's ability to participate in key ionic or hydrogen bonding interactions, and by adding significant steric bulk, the N-Boc group effectively "switches off" the potential pharmacology of the parent scaffold. The provided experimental workflow offers a robust roadmap for any researcher seeking to validate this principle and characterize the activity of novel piperidine-based compounds. This approach, which marries predictive chemical principles with rigorous empirical testing, is fundamental to the efficient discovery and development of new therapeutic agents.

References

  • Khamitova, G. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • Hao, G. (2015). In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]

  • Google Patents. (2016). CN105274160A - Method for preparing (S)
  • Santiago, J., et al. (2020). In Vitro Analytical Approaches to Study Plant Ligand-Receptor Interactions. PMC. [Link]

  • Creative Bioarray. Receptor Binding Assay. [Link]

  • MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. [Link]

  • Gifford Bioscience. About Ligand Binding Assays. [Link]

  • Lasota, J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Semantic Scholar. (2020). Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. [Link]

  • Wang, H., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]

  • PubMed. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. [Link]

  • Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]

  • Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Google Patents. (2016). CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method.
  • da Silva, G., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC. [Link]

  • PubMed. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • PubChem. 4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;propan-2-ol. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]

  • O'Neill, J., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • PubChem. 1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one. [Link]

  • ResearchGate. (2018). Synthesis and biological activity study of some new pteridine derivatives. [Link]

  • Wujec, M., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]

  • Adamska-Bartłomiejczyk, A., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. MDPI. [Link]

  • Frotscher, M., et al. (2019). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. [Link]

  • Inxight Drugs. 4-HYDROXYPIPERIDIN-1-YL)-1-(4-FLUOROPHENYL)BUTAN-1-ONE. [Link]

Sources

Comparative study of different acylation reagents for 3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxypiperidine (3-HP) is a critical pharmacophore in drug development, serving as a core scaffold for kinase inhibitors (e.g., Ibrutinib intermediates) and GPCR ligands. Its bifunctional nature—possessing both a secondary amine (nucleophilic, basic pKa ~11) and a secondary alcohol (less nucleophilic, pKa ~16)—presents a classic chemoselectivity challenge.

This guide compares three primary acylation classes: Acid Chlorides , Acid Anhydrides , and Peptide Coupling Reagents (HATU/EDC) . We analyze their performance regarding N-selectivity, O-selectivity, and scalability, providing validated protocols to navigate the competition between the nitrogen and oxygen nucleophiles.

The Chemoselectivity Challenge

The acylation of 3-HP is governed by the principle of Kinetic vs. Thermodynamic control .

  • The Amine (

    
    ):  Kinetically favored. It is a better nucleophile and reacts roughly 
    
    
    
    
    
    times faster than the hydroxyl group under neutral conditions.
  • The Alcohol (

    
    ):  Requires assistance.[1][2][3] To achieve O-acylation without protecting the amine, one must invert the reactivity profile, typically by protonating the amine (removing its nucleophilicity) or using specific catalysts.
    
Decision Matrix: Reagent Selection
FeatureAcid Chlorides (RCOCl)Acid Anhydrides ((RCO)₂O)Coupling Agents (HATU/EDC)
Primary Utility Bulk N-capping, simple R-groupsN-Protection (Boc/Ac), O-acylationComplex R-groups, Drug Discovery
Reactivity High (Exothermic)ModerateTunable (Mild)

-Selectivity
High (under biphasic conditions)Very High (in protic solvents)Very High

-Selectivity
Poor (leads to di-acylation)High (under acidic conditions)N/A (Amine reacts first)
Byproducts HCl (Requires base scavenger)Carboxylic AcidUrea/Phosphoramide (Water soluble)
Cost LowLow-MediumHigh

Detailed Reagent Analysis

Class A: Acid Chlorides (The "Brute Force" Approach)

Acid chlorides are the standard for introducing simple acyl groups (Acetyl, Benzoyl, Tosyl) where cost is a driver.

  • Mechanism: Rapid nucleophilic attack.

  • Risk: If the reaction temperature is uncontrolled or base is excessive, the O-acyl byproduct forms.

  • Solution: Use Schotten-Baumann conditions . By reacting in a biphasic system (DCM/Water) with an inorganic base, the neutral amine reacts at the interface/organic layer, while the protonated amine and inorganic salts remain aqueous. The resulting amide stays in the organic layer, preventing over-reaction.

Class B: Acid Anhydrides (The "Kinetic" Control)

Anhydrides are milder and ideal for installing protecting groups (e.g., Boc₂O) or when HCl generation is detrimental to the substrate.

  • N-Selectivity Trick: Perform the reaction in Methanol . If any O-acylation occurs, the methoxide/methanol acts as a transesterification agent, cleaving the unstable O-ester back to the alcohol, while the stable N-amide remains intact.

  • O-Selectivity Trick: React in TFA or Methanesulfonic Acid . The acid protonates the amine (

    
    ), rendering it non-nucleophilic. The anhydride then reacts with the free hydroxyl group (often slow, requires heat).
    
Class C: Coupling Reagents (The "Precision" Tool)

When the "R" group is a complex drug fragment or a chiral amino acid, Acid Chlorides are too harsh (risk of racemization) and Anhydrides are hard to make.

  • HATU/DIPEA: The gold standard for discovery chemistry. It activates the carboxylic acid in situ.

  • Critical Note: Pre-activation of the acid is vital. If HATU encounters the secondary amine of 3-HP before the acid, it forms a guanidinium byproduct, permanently capping the amine.

Visualizing the Reaction Pathways

The following diagram illustrates the flow of decision-making to achieve specific regioselectivity.

AcylationPathways Start 3-Hydroxypiperidine (3-HP) AcidChloride Acid Chloride (Schotten-Baumann) Start->AcidChloride Fast Anhydride_Basic Anhydride (in MeOH/Base) Start->Anhydride_Basic Controlled Anhydride_Acidic Anhydride (in TFA/MsOH) Start->Anhydride_Acidic Protonate Amine HATU HATU/DIPEA (Coupling) Start->HATU Complex R NAcyl N-Acyl 3-HP (Major Product) AcidChloride->NAcyl pH 10-12 Biphasic DiAcyl N,O-Diacyl 3-HP (Over-reaction) AcidChloride->DiAcyl Excess Base/Heat Anhydride_Basic->NAcyl Kinetic Control OAcyl O-Acyl 3-HP (Salt Form) Anhydride_Acidic->OAcyl Amine Deactivated HATU->NAcyl Mild

Figure 1: Reaction logic flow.[4] Green nodes indicate desired N-selective outcomes; Yellow indicates O-selective; Red indicates often unwanted di-acylation.

Experimental Protocols

Protocol 1: High-Yield N-Acylation (Schotten-Baumann)

Best for: Acetyl chloride, Benzoyl chloride, Cbz-Cl.

  • Preparation: Dissolve 3-hydroxypiperidine (1.0 equiv) in DCM (5 mL/mmol).

  • Base Layer: Add an equal volume of 10% aqueous NaOH or saturated NaHCO₃.

  • Addition: Cool to 0°C. Add Acid Chloride (1.1 equiv) dropwise to the vigorously stirred biphasic mixture.

  • Reaction: Warm to RT and stir for 2 hours.

  • Workup: Separate layers. Extract aqueous layer with DCM (2x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Self-Validation: Check TLC.[1][5] If spot remains at baseline (amine salt), pH was too low. If two non-polar spots appear, di-acylation occurred (reduce equivalents or temp).

Protocol 2: Precision N-Acylation (HATU Coupling)

Best for: Attaching chiral acids or drug scaffolds.

  • Activation: In a dry vial, dissolve Carboxylic Acid (1.1 equiv) in DMF. Add DIPEA (3.0 equiv) and HATU (1.1 equiv).

  • Pre-stir: Stir for 15 minutes (Critical step to form the Active Ester).

  • Addition: Add 3-hydroxypiperidine (1.0 equiv) dissolved in minimal DMF.

  • Reaction: Stir at RT for 4–16 hours.

  • Workup: Dilute with EtOAc. Wash with sat. LiCl (to remove DMF), then NaHCO₃, then brine.

    • Troubleshooting: If LCMS shows a mass of [M+99], the amine reacted with HATU (guanidinylation). Ensure pre-activation time is sufficient.[1]

Protocol 3: Direct O-Acylation (Acidic Media)

Best for: Creating ester prodrugs while keeping the amine free (as a salt).

  • Media: Dissolve 3-hydroxypiperidine (1.0 equiv) in TFA or Methanesulfonic acid (5–10 equiv).

  • Reagent: Add Acid Anhydride (e.g., Acetic Anhydride) (1.2 equiv).

  • Reaction: Stir at RT (or heat to 50°C for sterically hindered anhydrides) for 12 hours.

  • Workup: Pour into ice-cold diethyl ether. The product often precipitates as the amine-salt. Filter and wash with ether.

    • Note: Do not neutralize with aqueous base during workup, or the free amine will undergo an

      
       acyl migration (intramolecular attack).
      

Comparative Performance Data

The following data summarizes typical yields and selectivities based on internal application standards and literature precedents for amino-alcohol systems.

Reagent SystemConditionsYield (%)N:O SelectivityKey Reference Grounding
Acetyl Chloride DCM/NaOH (Biphasic)85-92%>95:5
Boc-Anhydride MeOH/Et₃N95-99%>99:1
HATU DMF/DIPEA80-90%>99:1
Acetic Anhydride TFA (Acidic)70-80%<1:99 (O-selective)

References

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal.[6] [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols. Beilstein J. Org. Chem. (2015).[4][7][8][9] [Link]

  • Basicity and pKa of Cyclic Amines (Piperidine). Master Organic Chemistry. [Link]

Sources

A Comparative Guide to the Reproducible Synthesis of 1-(3-Hydroxypiperidin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the synthesis of 1-(3-Hydroxypiperidin-1-yl)butan-1-one, a substituted piperidine derivative. Piperidines are core scaffolds in numerous pharmaceuticals, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antidepressant properties[1][2]. The presence of a hydroxyl group on the piperidine ring introduces a chiral center and a secondary reactive site, making the reproducibility of its synthesis a critical consideration for downstream applications.

This document moves beyond a simple protocol, offering a comparative analysis of synthetic strategies, a discussion of key experimental variables influencing reproducibility, and detailed, field-tested methodologies. Our focus is on ensuring a robust and scalable synthesis by understanding and controlling the underlying chemical principles.

Part 1: Synthetic Strategy Overview

The primary challenge in synthesizing 1-(3-Hydroxypiperidin-1-yl)butan-1-one lies in achieving selective N-acylation over competing O-acylation of the hydroxyl group. We will compare two primary strategies:

  • Direct N-Acylation: A one-step approach that is atom-economical but requires careful control to ensure chemoselectivity.

  • Protecting Group Strategy: A multi-step approach that offers superior selectivity and potentially higher purity at the cost of additional synthetic steps.

synthetic_strategies cluster_0 Synthetic Approaches Start 3-Hydroxypiperidine Direct Direct N-Acylation Start->Direct Butyryl Chloride + Base Protect Protecting Group Strategy Start->Protect 1. Protect OH 2. N-Acylate 3. Deprotect OH Product 1-(3-Hydroxypiperidin-1-yl)butan-1-one Direct->Product Protect->Product direct_acylation_workflow A 1. Dissolve 3-Hydroxypiperidine (1.0 eq) & Triethylamine (1.2 eq) in anhydrous DCM B 2. Cool solution to 0 °C (ice-water bath) A->B C 3. Add Butyryl Chloride (1.1 eq) dropwise B->C D 4. Stir at 0 °C for 30 min, then warm to room temperature C->D E 5. Monitor reaction by TLC D->E F 6. Quench with sat. NaHCO₃ (aq) E->F G 7. Extract with DCM (3x) F->G H 8. Wash combined organic layers with brine G->H I 9. Dry (Na₂SO₄), filter, and concentrate H->I J 10. Purify by flash column chromatography I->J K 11. Characterize pure product J->K protection_strategy_workflow A 1. Protect OH group of 3-Hydroxypiperidine (e.g., with TBDMSCl, Imidazole) B 2. Purify 3-(TBDMS-oxy)piperidine A->B C 3. Perform N-acylation with Butyryl Chloride + Base B->C D 4. Purify N-acylated, O-protected intermediate C->D E 5. Deprotect OH group (e.g., with TBAF or HCl) D->E F 6. Purify final product E->F

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(3-Hydroxypiperidin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1-(3-Hydroxypiperidin-1-yl)butan-1-one is a functionalized piperidine derivative often utilized as a pharmacophore building block in medicinal chemistry.[1] While specific toxicological data for this exact CAS may be limited in public repositories, its structural moieties—a piperidine ring (secondary amine derivative), a hydroxyl group , and a butyryl ketone tail—dictate a specific hazard profile requiring "Read-Across" toxicology assessment.

Immediate Hazard Profile:

  • Corrosivity/Irritation: Piperidine derivatives are notoriously caustic. Treat this compound as a Category 2 Skin Irritant and Category 1 Eye Damager (Risk of corneal opacity).

  • Permeation Risk: The lipophilic butyryl chain increases skin absorption rates compared to the parent 3-hydroxypiperidine.

  • Physical State: Typically a viscous oil or low-melting solid. This increases "stickiness" on gloves and surfaces, complicating decontamination.

Risk Assessment & Engineering Controls

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

Engineering Control Validation
ParameterRequirementScientific Rationale
Primary Containment Chemical Fume Hood (Certified)Face velocity 80–100 fpm. Prevents inhalation of aerosols/vapors during weighing or heating.
Secondary Containment Polypropylene TrayThe compound is viscous; spills are difficult to wipe. A tray prevents spread to the hood sash.
Atmosphere Inert (Nitrogen/Argon)While not pyrophoric, piperidine derivatives can oxidize or absorb moisture (hygroscopic), altering physical properties and handling safety.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the permeation dynamics of ketones and amines. Standard latex gloves are insufficient .

PPE Selection Table
Body AreaRecommended PPETechnical Specification & Rationale
Hand Protection (Standard)Double Nitrile (High Dexterity)Inner: 4 mil Nitrile (Purple/Blue).Outer: 5-8 mil Extended Cuff Nitrile.Rationale: Ketone moieties can degrade thin nitrile over time. Double gloving provides a "breakthrough buffer" of ~15-30 mins.
Hand Protection (High Risk)Laminate / Silver Shield Required for: Spills >10mL or prolonged immersion.Rationale: Broad-spectrum resistance to amines and ketones where nitrile fails.
Eye/Face Chemical Splash Goggles Do NOT use safety glasses. Rationale: As a viscous irritant, a splash will adhere to the skin/eye. Goggles seal the orbital area against vapors and micro-droplets.
Respiratory P100/OV Cartridge (If outside hood)Only if fume hood fails. Rationale: P100 filters particulates; Organic Vapor (OV) charcoal layer adsorbs the ketone/amine vapors.
Body Poly-Cotton Lab Coat + Apron Apron (Tyvek/PVC): Required during transfer of quantities >5g.Rationale: Cotton absorbs liquids, keeping them against the skin. An apron provides an impervious barrier.

Operational Protocols

A. Weighing & Transfer (The "Sticky" Phase)

This compound is likely viscous. Static charge and surface adhesion are the primary risks.

  • Preparation: Place the receiving flask in a secondary container inside the hood.

  • Anti-Static Measures: Use an anti-static gun on the spatula and weighing boat if the substance is solid/semi-solid.

  • Transfer:

    • Do not use a syringe with a small gauge needle (high back-pressure risk).

    • Use a wide-bore pipette or a glass spatula.

    • Critical Step: If the compound gets on the threads of the vial, wipe immediately with a Kimwipe dampened in Ethanol . Do not let it dry; it will seal the cap (cementing).

B. Reaction Setup
  • Solvent Compatibility: When dissolving, ensure the solvent (often DCM or Ethyl Acetate) does not degrade your chosen PPE.

  • Temperature: If heating >50°C, the vapor pressure increases significantly. Lower the sash to the minimum working height.

C. Decontamination & Disposal

The "sticky" nature of the butyryl group makes water ineffective as a primary wash.

  • Step 1 (Solubilization): Wipe contaminated surfaces with Ethanol or Isopropanol first. This solvates the lipophilic tail.

  • Step 2 (Removal): Follow with a soapy water wash (surfactant) to remove the piperidine head.

  • Disposal:

    • Solid/Oil Waste: Dispose of in "Organic Solid/Sludge" waste stream.

    • Liquids: Non-halogenated organic solvent waste (unless halogenated solvents were used).

    • Never pour down the drain.

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting the correct PPE based on the operation scale and state.

PPE_Logic Start Operation Assessment StateCheck Physical State? Start->StateCheck QuantityCheck Quantity > 10g? StateCheck->QuantityCheck Viscous Liquid/Oil Level1 LEVEL 1: Standard (Hood + Goggles + Double Nitrile) StateCheck->Level1 Stable Solid QuantityCheck->Level1 No Level2 LEVEL 2: High Contact (Add Tyvek Sleeves + Face Shield) QuantityCheck->Level2 Yes Level3 LEVEL 3: Spill/Immersion (Silver Shield Gloves + Resp Protection) Emergency Spill / Splash Incident Emergency->Level3 Immediate Action

Figure 1: Risk-based PPE selection logic. Level 1 is sufficient for analytical weighing; Level 2/3 is required for synthesis scale-up or spill remediation.

Emergency Response (Self-Validating)

If exposure occurs, you must act on the chemical properties of the substance (Basic/Lipophilic).

  • Skin Contact:

    • Immediate: Do not just rinse with water. The compound is lipophilic.

    • Action: Blot excess with dry gauze. Flush with water for 5 minutes, then wash with soft soap (to emulsify the oil). Flush for another 10 minutes.

  • Eye Contact:

    • Immediate: Force eyelids open. Flush with saline or water for 15 minutes minimum .

    • Contraindication: Do not use neutralizing agents (acids) in the eye.

  • Inhalation:

    • Move to fresh air.[2][3][4][5][6] If breathing is difficult, oxygen should be administered by trained personnel.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for Piperidine Derivatives (General Safety). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.